(R)-Aminoglutethimide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVIMPUHSLWNV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318980 | |
| Record name | (R)-Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55511-44-9 | |
| Record name | (R)-Aminoglutethimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55511-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoglutethimide, d- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Aminoglutethimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-Aminoglutethimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOGLUTETHIMIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Stereospecific Mechanism of (R)-Aminoglutethimide: A Technical Guide to its Inhibition of Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Aminoglutethimide, the dextrorotatory enantiomer of the racemic drug aminoglutethimide, is a potent inhibitor of key enzymes in the steroidogenesis pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its stereospecific interactions with its primary targets: aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (P450scc, CYP11A1). By elucidating the structure-activity relationships, enzyme kinetics, and downstream effects on the steroid hormone profile, this document serves as a comprehensive resource for researchers in pharmacology, endocrinology, and drug development. Detailed experimental protocols for assessing the inhibitory activity of this compound are also provided to facilitate further investigation into this and other related compounds.
Introduction: The Significance of Stereochemistry in Aminoglutethimide's Action
Aminoglutethimide (AG) is a non-steroidal pharmaceutical agent initially developed as an anticonvulsant. Its potent ability to inhibit adrenal steroidogenesis was discovered serendipitously, leading to its repurposing for the treatment of hormone-sensitive conditions such as Cushing's syndrome and metastatic breast cancer.[1][2] AG exists as a racemic mixture of two enantiomers, (R)- and (S)-aminoglutethimide. It is the (R)-enantiomer, also referred to as the dextrorotatory or d-enantiomer, that is primarily responsible for the drug's potent inhibitory effects on steroid hormone biosynthesis.[3] This guide will focus specifically on the mechanism of action of this more active enantiomer.
The therapeutic efficacy of this compound stems from its ability to block the production of steroid hormones, including glucocorticoids, mineralocorticoids, and, most notably for its application in oncology, estrogens.[4] This is achieved through the inhibition of critical cytochrome P450 enzymes involved in the steroidogenesis cascade.
Molecular Mechanism of Action: A Tale of Two Enzymes
The primary mechanism of action of this compound is the competitive inhibition of two key cytochrome P450 enzymes: the cholesterol side-chain cleavage enzyme (P450scc) and aromatase.[3][4]
Inhibition of Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1)
P450scc is the rate-limiting enzyme in the entire steroidogenesis pathway, catalyzing the conversion of cholesterol to pregnenolone in the mitochondria of steroidogenic tissues.[5] This initial step is the committed step for the synthesis of all steroid hormones. By inhibiting P450scc, this compound effectively shuts down the production of all downstream steroids.[4]
The inhibitory action of aminoglutethimide on P450 enzymes involves the interaction of the molecule's amino group with the central heme iron of the cytochrome.[3] This interaction prevents the reduction of the cytochrome, a necessary step for the oxygenation of the substrate.[3]
-
Stereospecificity: The (R)-enantiomer of aminoglutethimide is a more potent inhibitor of P450scc than the (S)-enantiomer. The apparent inhibitory constant (Ki) of this compound for the cholesterol side-chain cleavage system is approximately 2.5 times lower than that of the (S)-enantiomer.[3]
Inhibition of Aromatase (CYP19A1)
Aromatase is the enzyme responsible for the final step in estrogen biosynthesis, converting androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[4] In postmenopausal women, where the ovaries have ceased to be the primary source of estrogen, the peripheral conversion of adrenal androgens by aromatase in adipose tissue is the main source of circulating estrogens. Inhibition of aromatase is therefore a key strategy in the treatment of estrogen receptor-positive breast cancer.[4]
This compound is a potent competitive inhibitor of aromatase.[6] Similar to its action on P450scc, the inhibitory mechanism involves the interaction with the cytochrome P450 heme group.
-
Stereospecificity: The stereoselectivity of aminoglutethimide is even more pronounced in its inhibition of aromatase. The (R)-enantiomer is approximately 40 times more potent than the (S)-enantiomer in inhibiting aromatase.[3]
The following diagram illustrates the points of inhibition of this compound in the steroidogenesis pathway.
Figure 1. Inhibition of Steroidogenesis by this compound.
Quantitative Analysis of Inhibitory Potency
The superior efficacy of the (R)-enantiomer is evident from its lower inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against both target enzymes.
| Compound | Target Enzyme | Ki | IC50 | Reference |
| This compound | Aromatase (CYP19A1) | ~40x more potent than (S)-enantiomer | - | [3] |
| Racemic Aminoglutethimide | Aromatase (CYP19A1) | 0.7 µM | 5-7 µM | [6] |
| This compound | P450scc (CYP11A1) | ~2.5x more potent than (S)-enantiomer | - | [3] |
| Racemic Aminoglutethimide | P450scc (CYP11A1) | - | 40 µM | [6] |
Downstream Effects on the Steroid Hormone Profile
The dual inhibition of P450scc and aromatase by this compound leads to significant alterations in the circulating levels of steroid hormones.
-
Decreased Estrogens: The most clinically relevant effect in the context of breast cancer is the profound reduction in estrogen levels (estrone and estradiol).[7]
-
Decreased Cortisol and Aldosterone: Inhibition of P450scc leads to a decrease in the production of all downstream corticosteroids, including cortisol and aldosterone.[4] In a clinical setting, this necessitates glucocorticoid replacement therapy to prevent adrenal insufficiency.[2]
-
Complex Effects on Androgens: While the overall production of steroids is diminished, the blockade of aromatase can lead to a relative accumulation of androgens. However, the simultaneous inhibition of P450scc, which is upstream of androgen synthesis, results in a net decrease in adrenal androgen precursors.[7]
-
ACTH Feedback Loop: The reduction in cortisol levels can trigger a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland.[7] This can partially overcome the adrenal blockade, a phenomenon that underscores the importance of concurrent glucocorticoid administration.
Experimental Protocols for Mechanistic Studies
To facilitate further research into the inhibitory properties of this compound and other novel compounds, this section provides detailed methodologies for key in vitro assays.
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This radiometric assay is a widely used method to determine aromatase activity by measuring the release of tritiated water ([³H]₂O) from a stereospecifically tritiated androgen substrate.[8]
Principle: Aromatase catalyzes the removal of the 1β- and 2β-hydrogens from androgens during the aromatization process. By using [1β-³H]-androstenedione as a substrate, the released ³H is incorporated into water, and the amount of [³H]₂O formed is directly proportional to the aromatase activity.
Figure 2. Workflow for the Radiometric Aromatase Inhibition Assay.
Step-by-Step Methodology:
-
Preparation of Human Placental Microsomes: Obtain human term placenta and prepare microsomes through differential centrifugation as described by established protocols.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
NADPH-Generating System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a continuous supply of NADPH, a required cofactor for aromatase.
-
Substrate Preparation: Prepare a working solution of [1β-³H]-androstenedione in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal and consistent across all samples.
-
Incubation: In a microcentrifuge tube, combine the assay buffer, NADPH-generating system, microsomal protein, and the desired concentration of this compound or vehicle control. Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add the [1β-³H]-androstenedione substrate to initiate the reaction. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding an organic solvent such as chloroform.
-
Separation of Tritiated Water: Add a charcoal-dextran slurry to adsorb the unreacted substrate and steroid products. Centrifuge to pellet the charcoal.
-
Liquid Scintillation Counting: Transfer an aliquot of the aqueous supernatant (containing the [³H]₂O) to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cholesterol Side-Chain Cleavage (P450scc) Assay
This assay measures the conversion of radiolabeled cholesterol to pregnenolone by mitochondrial preparations.
Principle: Using [¹⁴C]- or [³H]-cholesterol as a substrate, the product, radiolabeled pregnenolone, is separated from the substrate and quantified to determine the enzyme activity.
Step-by-Step Methodology:
-
Preparation of Mitochondria: Isolate mitochondria from a suitable steroidogenic tissue, such as bovine adrenal cortex or human placenta, using differential centrifugation.
-
Assay Buffer: Prepare an appropriate incubation buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂).
-
Substrate Preparation: Prepare a solution of radiolabeled cholesterol (e.g., [4-¹⁴C]-cholesterol) solubilized with a suitable detergent or cyclodextrin.
-
Inhibitor Preparation: Prepare serial dilutions of this compound as described for the aromatase assay.
-
Incubation: In a reaction vessel, combine the mitochondrial preparation, assay buffer, an NADPH-generating system, and the desired concentration of this compound or vehicle control. Pre-incubate at 37°C.
-
Initiate Reaction: Add the radiolabeled cholesterol substrate to start the reaction. Incubate at 37°C with shaking for a defined period.
-
Terminate Reaction and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the steroids into the organic phase.
-
Chromatographic Separation: Separate pregnenolone from cholesterol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for this compound.
Conclusion
This compound exerts its potent anti-steroidogenic effects through the stereospecific and competitive inhibition of two crucial cytochrome P450 enzymes: cholesterol side-chain cleavage enzyme and aromatase. Its significantly higher potency compared to its (S)-enantiomer highlights the importance of stereochemistry in drug design and development. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, provides a solid foundation for the continued investigation of this and other inhibitors of steroidogenesis for therapeutic applications. This guide serves as a technical resource to aid researchers in their efforts to further unravel the complexities of steroid hormone regulation and to develop novel therapeutic strategies for hormone-dependent diseases.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Aminoglutethimide? Retrieved from [Link]
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Wikipedia. (n.d.). Aminoglutethimide. Retrieved from [Link]
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Wikipedia. (n.d.). Cholesterol side-chain cleavage enzyme. Retrieved from [Link]
- Numazawa, M., et al. (1989). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Journal of Enzyme Inhibition, 3(2), 161-169.
- Togashi, Y., et al. (2017). Aminoglutethimide-induced lysosomal changes in adrenal gland in mice.
- Santen, R. J., & Lipton, A. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 95-120.
- Honma, S., et al. (1979). Long-term effects of aminoglutethimide on steroid metabolism in congenital adrenal hyperplasia. The Journal of Clinical Endocrinology & Metabolism, 49(6), 889-894.
- Salhanick, H. A. (1982). Basic studies on aminoglutethimide. Cancer Research, 42(8 Supplement), 3315s-3321s.
- Vermeulen, A., et al. (1982). Effects of aminoglutethimide on adrenal steroid secretion. Clinical Endocrinology, 16(3), 239-249.
- Kreig, M., et al. (1979). A new aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta. Journal of Steroid Biochemistry, 11(1, Part C), 635-639.
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(R)-Aminoglutethimide: An In-depth Technical Guide to its Biochemical Properties
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-Aminoglutethimide, the dextrorotatory enantiomer of the racemic drug aminoglutethimide, is a potent inhibitor of steroid biosynthesis. This guide provides a comprehensive technical overview of its biochemical properties, with a focus on its mechanism of action, stereoselective enzyme inhibition, and metabolic pathways. By delving into the causal relationships that govern its pharmacological effects, this document aims to provide researchers and drug development professionals with a robust understanding of this compound's therapeutic potential and experimental considerations. All assertions are grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.
Introduction: The Critical Role of Stereochemistry in Steroidogenesis Inhibition
Aminoglutethimide was initially developed as an anticonvulsant but was repurposed after its profound inhibitory effects on adrenal steroid synthesis were discovered. The racemic mixture of aminoglutethimide acts as a non-selective inhibitor of several cytochrome P-450 enzymes, leading to a broad suppression of steroid hormone production. This action, often termed a "medical adrenalectomy," has been applied in the treatment of hormone-dependent conditions such as Cushing's syndrome and certain types of breast cancer.[1][2]
A pivotal aspect of aminoglutethimide's biochemistry is the distinct pharmacological profiles of its two enantiomers. The (R)-enantiomer is a significantly more potent inhibitor of aromatase (CYP19A1), the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.[3][4] Conversely, the (S)-enantiomer is a more potent inhibitor of the cholesterol side-chain cleavage enzyme (P450scc; CYP11A1), which initiates the entire steroidogenic cascade.[1][4] This guide will concentrate on the biochemical characteristics of the (R)-enantiomer, which offers a more targeted approach to aromatase inhibition.
Mechanism of Action: A Dual-Pronged Approach to Enzyme Inhibition
The principal biochemical function of this compound is the competitive inhibition of key enzymes in the steroidogenic pathway.[4] This inhibitory action stems from its structural resemblance to the natural substrates of these enzymes.
Potent Inhibition of Aromatase (CYP19A1)
This compound acts as a competitive inhibitor of aromatase, binding to the enzyme's active site and preventing the access of its natural substrates, androstenedione and testosterone.[1][5] The primary amino group on the phenyl ring of this compound is crucial for this interaction, as it is believed to coordinate with the heme iron atom within the cytochrome P-450 active site, thereby blocking its catalytic function.[6]
Caption: Mechanism of Aromatase Inhibition by this compound
Broader Cytochrome P-450 Inhibition
While this compound is a potent aromatase inhibitor, it also affects other cytochrome P-450 enzymes involved in steroid synthesis, although to a lesser degree than its (S)-counterpart.[4] These include:
-
Cholesterol Side-Chain Cleavage Enzyme (CYP11A1): Inhibition of this enzyme reduces the conversion of cholesterol to pregnenolone, the precursor for all steroid hormones.[1][2][5]
-
21-Hydroxylase (CYP21A2): This enzyme is involved in the synthesis of glucocorticoids and mineralocorticoids.[7]
-
11β-Hydroxylase (CYP11B1): This enzyme is critical for cortisol production.[7]
This broader inhibitory profile necessitates careful clinical monitoring to prevent excessive adrenal suppression.
The Decisive Role of Stereoselectivity
The significant difference in inhibitory potency between the (R)- and (S)-enantiomers of aminoglutethimide highlights the critical importance of stereochemistry in drug-target interactions. The dextrorotatory enantiomer, this compound, is substantially more potent in inhibiting aromatase than the levorotatory (S)-enantiomer.[3][4]
| Enzyme Target | This compound | (S)-Aminoglutethimide | Potency Ratio (R/S) | References |
| Aromatase (CYP19A1) | More Potent | Less Potent | ~38x | [3] |
| Cholesterol Side-Chain Cleavage (CYP11A1) | Less Potent | More Potent | ~0.4x | [4] |
This stereoselectivity is a key factor in the development of targeted therapies, as the use of a single, more active enantiomer can enhance therapeutic efficacy while potentially reducing off-target side effects.
Pharmacokinetics and Metabolism
This compound is rapidly and completely absorbed following oral administration.[8] It has a biological half-life of approximately 12.5 hours.[7][8] A significant portion of the drug is excreted unchanged in the urine, while the remainder undergoes metabolism, primarily in the liver.[7][8] The main metabolic pathway is N-acetylation, which produces a less pharmacologically active metabolite.[8]
Caption: Pharmacokinetic Profile of this compound
Experimental Protocols: A Framework for In Vitro Analysis
To facilitate further research into this compound and other potential aromatase inhibitors, this section outlines a standard in vitro assay for determining inhibitory activity.
Aromatase Inhibition Assay
Principle: This assay quantifies aromatase activity by measuring the conversion of a substrate, such as testosterone or androstenedione, into its corresponding estrogen product.[9] A common method is the radiometric assay, which uses a tritiated substrate and measures the release of tritiated water as a proxy for enzyme activity.[9] Alternatively, fluorometric assays offer a high-throughput screening-compatible method.[10]
Materials:
-
Human recombinant aromatase (CYP19A1) or human placental microsomes[9][11]
-
Aromatase substrate (e.g., testosterone, androstenedione, or a fluorogenic substrate)[9]
-
NADPH (cofactor)
-
This compound (or other test compounds)
-
A known aromatase inhibitor as a positive control (e.g., letrozole, anastrozole)
-
Assay buffer
-
Detection reagents (specific to the chosen assay method, e.g., scintillation fluid for radiometric assays, or a fluorescence plate reader for fluorometric assays)
Procedure (General Steps):
-
Preparation: Prepare serial dilutions of this compound and control compounds.
-
Reaction Setup: In a suitable microplate, combine the assay buffer, aromatase enzyme, and NADPH.
-
Inhibitor Addition: Add the test compounds or vehicle control to the appropriate wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 37°C) for a predetermined time.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a strong acid or organic solvent).
-
Detection: Quantify the product formation using the appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Self-Validation and Trustworthiness:
-
Positive and Negative Controls: The inclusion of a known inhibitor and a vehicle control is essential to validate the assay's performance.
-
Enzyme Activity: The baseline aromatase activity should meet a minimum acceptable level.[11]
-
Reproducibility: The assay should be performed in replicate to ensure the reliability of the results.
Conclusion and Future Perspectives
This compound serves as a paradigm for the importance of stereochemistry in drug design and action. Its potent and selective inhibition of aromatase has provided a valuable tool for the treatment of hormone-dependent diseases. A thorough understanding of its biochemical properties, including its mechanism of action, stereoselectivity, and pharmacokinetics, is crucial for its effective and safe application. Future research endeavors may focus on leveraging this knowledge to develop next-generation aromatase inhibitors with even greater selectivity and improved pharmacokinetic profiles, thereby enhancing therapeutic outcomes for patients.
References
- Patsnap Synapse. (2024, June 14). What is Aminoglutethimide used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Aminoglutethimide?
- Santen, R. J., & Misbin, R. I. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(2), 95-120.
- Wikipedia. (n.d.). Aminoglutethimide.
- Aboul-Enein, H. Y. (1988). Synthesis and aromatase inhibiting activity of aminoglutethimide analogs. Drug design and delivery, 2(3), 221-226.
- Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57.
- RxList. (n.d.). Cytadren (Aminoglutethimide): Side Effects, Uses, Dosage, Interactions, Warnings.
- Santen, R. J., Lipton, A., & Kendall, J. (1974). Successful medical adrenalectomy with aminoglutethimide. Role of altered drug metabolism. JAMA, 230(12), 1661-1665.
- Lønning, P. E. (1990). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Journal of steroid biochemistry, 37(3), 365-373.
- Thompson, T. A., Vermeulen, J. D., Wagner, W. E., & Le Sher, A. R. (1981). Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents. Journal of pharmaceutical sciences, 70(9), 1040-1043.
- U.S. Environmental Protection Agency. (2002, June 7). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb.
- U.S. Environmental Protection Agency. (2011, July). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP).
- Abcam. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522).
- Zhang, X., Zhou, L., Wu, Y., Su, L., & He, J. (2014). Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay. Acta pharmacologica Sinica, 35(8), 1094-1102.
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(R)-Aminoglutethimide: Enantioselective Mechanisms in Steroidogenesis Inhibition
This guide provides an in-depth technical analysis of (R)-aminoglutethimide, focusing on its enantioselective inhibition of steroidogenic cytochrome P450 enzymes.[1] It is designed for researchers in pharmacology and endocrinology, adhering to strict scientific rigor and autonomy in structure.[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
Aminoglutethimide (AG) is a classic inhibitor of steroidogenesis, historically utilized for "medical adrenalectomy" in Cushing’s syndrome and as a first-generation aromatase inhibitor in breast cancer.[1] While clinically administered as a racemate, the pharmacological activity is highly enantioselective.[1] The (R)-(+)-enantiomer is the eutomer, exhibiting significantly higher affinity for the heme iron of cytochrome P450 enzymes compared to the (S)-(-)-enantiomer.[1]
This guide dissects the molecular mechanisms of this compound, specifically its dual-action blockade of CYP11A1 (P450scc) and CYP19A1 (Aromatase) .[1] It provides validated experimental protocols for assessing this inhibition in H295R adrenocortical cells, establishing a self-validating system for drug development professionals.[1]
Mechanistic Profiling: The Chirality of Inhibition[1]
Structural Basis of Interaction
Aminoglutethimide contains a chiral carbon at the 3-position of the piperidine-2,6-dione ring.[1] The inhibition mechanism is Type II competitive inhibition , where the exocyclic amino nitrogen atom coordinates directly with the ferric ion (
-
(R)-(+)-Aminoglutethimide: The spatial configuration of the (R)-isomer allows the 4-aminophenyl group to align optimally with the hydrophobic pocket of the P450 active site while the amino group binds the heme iron.[1]
-
(S)-(-)-Aminoglutethimide: The (S)-isomer faces steric hindrance within the active site, resulting in significantly lower binding affinity.[1]
Differential Potency: CYP19A1 vs. CYP11A1
The (R)-enantiomer is the potent inhibitor for both primary targets, but the selectivity window differs drastically.[1]
| Target Enzyme | Function | (R)-AG Potency Relative to (S)-AG | Mechanism |
| CYP19A1 (Aromatase) | Converts Androgens | ~38-40x More Potent | High-affinity competitive inhibition.[1] At low concentrations (approx. 1 µM), (R)-AG acts as a selective aromatase inhibitor.[1] |
| CYP11A1 (P450scc) | Converts Cholesterol | ~2.5x More Potent | Moderate-affinity inhibition.[1] Requires higher concentrations (approx. 10-50 µM) to achieve significant blockade, leading to "medical adrenalectomy."[1] |
Key Insight: The therapeutic index of aminoglutethimide is compromised in the racemate because the (S)-isomer contributes to CNS toxicity (lethargy, ataxia) without contributing significantly to aromatase inhibition.[1] Pure (R)-AG allows for aromatase suppression at doses that spare the adrenal glucocorticoid pathway, although historically, cost barriers prevented the commercialization of the pure isomer.[1]
Visualization of the Blockade
The following diagram illustrates the steroidogenic pathway and the specific checkpoints where (R)-AG exerts its inhibitory pressure.[1] Note the dose-dependent "leakage" at CYP11A1 compared to the tight blockade at CYP19A1.[1]
Caption: (R)-AG inhibits CYP19A1 at low concentrations (bottom), but requires high concentrations to inhibit CYP11A1 (top), shutting down cortisol synthesis.[1]
Experimental Framework: H295R Steroidogenesis Assay
To rigorously evaluate the efficacy of this compound, the H295R Adrenocortical Carcinoma cell line is the gold standard (OECD Test Guideline 456).[1] This system expresses all key steroidogenic enzymes, allowing simultaneous assessment of SCC and Aromatase inhibition.[1]
Protocol Design & Causality
-
Why H295R? Unlike placental microsomes (which only test aromatase), H295R cells allow you to detect if your "aromatase inhibitor" inadvertently shuts down cortisol production (CYP11A1/CYP11B1 cross-reactivity).[1]
-
Why Forskolin? Forskolin stimulates adenylate cyclase, mimicking ACTH stimulation.[1] This ensures the steroidogenic machinery is active, providing a robust dynamic range for inhibition detection.[1]
Step-by-Step Methodology
Phase 1: Cell Acclimation
-
Seeding: Plate H295R cells in 24-well plates at a density of
cells/mL in supplemented DMEM/F12 medium. -
Incubation: Incubate for 24 hours at 37°C, 5%
to allow attachment and metabolic recovery.
Phase 2: Exposure (The Challenge)
-
Preparation of (R)-AG: Dissolve this compound in DMSO. Prepare serial dilutions (e.g., 0.1, 1.0, 10, 100 µM). Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]
-
Treatment: Remove old medium.[1] Add fresh medium containing:
-
Duration: Incubate for 48 hours.
Phase 3: Extraction & Quantification
-
Supernatant Collection: Collect culture medium. Store at -80°C if not analyzing immediately.
-
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced steroid levels are due to enzyme inhibition, not cell death.[1]
-
LC-MS/MS Analysis: Quantify Pregnenolone (marker of CYP11A1 activity) and Estradiol (marker of CYP19A1 activity).[1]
-
Note: RIA (Radioimmunoassay) can be used, but LC-MS/MS is preferred for specificity, distinguishing between structurally similar steroid intermediates.[1]
-
Workflow Visualization
Caption: Validated workflow for assessing enantioselective inhibition in H295R cells (OECD 456 adapted).
Data Interpretation & Reference Values
When analyzing data from the H295R assay, the following profile confirms the activity of this compound:
| Parameter | Expected Outcome for (R)-AG | Interpretation |
| Estradiol (E2) Levels | Sharp Decrease (IC50 ~1-2 µM) | Indicates potent CYP19A1 inhibition.[1] This should occur at lower concentrations than pregnenolone reduction.[1] |
| Pregnenolone Levels | Moderate Decrease (IC50 ~30-50 µM) | Indicates CYP11A1 inhibition.[1] If this drops significantly at low doses, the compound lacks aromatase selectivity.[1] |
| Cell Viability | >80% | Essential to confirm that the reduction in hormone output is not due to cytotoxicity.[1] |
Critical Analysis: If you observe a drop in Estradiol but stable Pregnenolone and Cortisol at 10 µM, you have achieved selective aromatase inhibition.[1] If all steroids drop, you have achieved "medical adrenalectomy" (non-selective P450 inhibition).[1]
References
-
Graves, P. E., et al. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide."[1] Endocrinology, 105(1), 52-57.[1]
-
Uzuka, H., et al. (2017). "Histopathological changes induced by 5-day administration of AG (aminoglutethimide) in mice."[1] Experimental and Toxicologic Pathology, 69(7), 424-429.[1]
-
OECD. (2011). "Test No. 456: H295R Steroidogenesis Assay."[1][2][3] OECD Guidelines for the Testing of Chemicals, Section 4.[1]
-
Hecker, M., et al. (2011). "H295R Steroidogenesis Assay: Performance in Two Independent Laboratories."[1] Toxicological Sciences, 120(1), 4-16.[1]
-
Santen, R. J., et al. (1981). "Aminoglutethimide as treatment for metastatic breast cancer."[1] Annals of Internal Medicine, 96, 94-101.[1]
Sources
Technical Guide: (R)-Aminoglutethimide Chiral Separation Methods
This guide details the technical methodologies for the chiral separation of (R)-Aminoglutethimide, focusing on the isolation and quantification of the (R)-enantiomer, which is pharmacologically distinct from its (S)-counterpart.
Executive Summary & Pharmacological Context
Aminoglutethimide (AG) is a non-steroidal aromatase inhibitor used in the treatment of Cushing’s syndrome and metastatic breast cancer.[1][2] It exists as a racemate, but its pharmacological profile is stereospecific:[3][4]
-
This compound: The potent inhibitor of the desmolase enzyme (P450scc) and aromatase. It is the eutomer for the primary therapeutic effect but is excreted largely unchanged.
-
(S)-Aminoglutethimide: Less potent against aromatase and undergoes extensive N-acetylation in the liver.[3]
Separating these enantiomers is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), as the (R)-enantiomer drives efficacy while the (S)-enantiomer complicates metabolic analysis.[3]
Primary Separation Methodology: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the industry "gold standard" for AG separation due to its robustness and scalability.[3]
Stationary Phase Selection
The most effective CSP for Aminoglutethimide is Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD).[3][5]
-
Mechanism: The carbamate linkages in the cellulose backbone provide hydrogen bonding sites (C=O and N-H), while the phenyl rings offer
- interaction sites. The chiral helical groove of the cellulose polymer creates a steric environment that preferentially retains one enantiomer.
Validated HPLC Protocol
Objective: Baseline resolution (
| Parameter | Specification | Rationale |
| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) | High surface area and proven selectivity for glutarimide derivatives.[3] |
| Mobile Phase | n-Hexane : Ethanol (90:10 v/v) | Normal phase mode maximizes H-bonding interactions.[3] Ethanol is the preferred modifier over IPA for sharper peaks. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles.[3] |
| Temperature | 25°C | Lower temperatures generally increase separation factors ( |
| Detection | UV @ 254 nm | Matches the absorption maximum of the aminophenyl chromophore. |
| Elution Order | (S)-AG typically elutes first; (R)-AG elutes second.[3] | Note: Elution order must be confirmed with pure standards as column aging can shift retention. |
Troubleshooting HPLC Separation
-
Broad Peaks: Add 0.1% Diethylamine (DEA) to the mobile phase. The basic amino group on AG can interact with residual silanols on the silica support; DEA suppresses this non-specific interaction.
-
Loss of Resolution: Check for water contamination in the n-Hexane. Polysaccharide columns are sensitive to moisture in normal phase mode.[3]
High-Efficiency Alternative: Capillary Electrophoresis (CE)
Capillary Electrophoresis is preferred for biological samples (urine/plasma) due to low sample volume requirements and high theoretical plate counts.[3]
Chiral Selector Logic
Cyclodextrins (CDs) are used as pseudo-stationary phases.[3]
- -Cyclodextrin (Native): Provides baseline separation but often requires long migration times.[3]
-
Methylated-
-CD (M- -CD): Improves solubility and alters the cavity shape, often yielding higher resolution ( ).[3]
Validated CE Protocol
Objective: Rapid analysis of enantiomeric excess in plasma.
| Parameter | Specification | Rationale |
| Capillary | Fused Silica (50 cm effective length, 50 µm ID) | Narrow ID dissipates Joule heating efficiently.[3] |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer, pH 3.0 | Acidic pH ensures AG is fully protonated ( |
| Chiral Selector | 30 mM Methyl- | Forms inclusion complexes.[3][6] The difference in stability constants ( |
| Voltage | +20 kV | High field strength for fast migration; current should be monitored to prevent heating.[3] |
| Injection | Hydrodynamic (50 mbar for 5 s) | Ensures quantitative precision (avoids electrokinetic injection bias).[3] |
Separation Mechanism Visualization
The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition on a polysaccharide CSP (HPLC) and the inclusion complexation mechanism in CE.
Caption: Mechanistic comparison of HPLC (chiral stationary phase interactions) vs. CE (inclusion complex stability differences).
Preparative Considerations (SFC)
For purifying grams of (R)-AG for clinical trials, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to lower solvent viscosity and higher diffusivity.[3]
-
Column: Chiralcel OD (Semi-prep dimensions, e.g., 250 × 20 mm).[3]
-
Mobile Phase:
(85%) / Methanol (15%).[3] -
Throughput: SFC allows for 3-4x higher flow rates than HPLC with similar resolution, significantly reducing the purification cycle time.[3]
References
-
Aboul-Enein, H. Y., & Ali, I. (2000).[3] Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Castro-Puyana, M., et al. (2013).[3] Separation of aminoglutethimide enantiomers by capillary electrophoresis using methylated-β-cyclodextrin. Journal of Chromatography A. Link
-
Smith, R. J. (2005).[3] Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Endocrine Research. Link
-
Toribio, L., et al. (2020).[3][8] Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases. Molecules. Link
-
Tang, Y., et al. (2025).[3] Enantioseparation of aminoglutethimide... by HPLC or SFC on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. ResearchGate. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of aminoglutethimide enantiomers in pharmaceutical formulations by capillary electrophoresis using methylated-beta-cyclodextrin as a chiral selector and computational calculation for their respective inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (R)-Aminoglutethimide in Preclinical Animal Models
Target Specificity, Formulation Strategies, and Experimental Protocols
Abstract
(R)-Aminoglutethimide ((R)-AG) represents the pharmacologically active enantiomer of the historical drug Aminoglutethimide responsible for potent aromatase (CYP19A1) inhibition. While the racemate was historically used for Cushing’s syndrome due to the adrenal-suppressive effects of the (S)-enantiomer (via CYP11A1/P450scc inhibition), (R)-AG allows for selective interrogation of estrogen biosynthesis with significantly reduced adrenal toxicity. This guide details the protocols for utilizing (R)-AG in rodent models, emphasizing the critical handling of metabolic auto-induction and enantioselective pharmacodynamics.
Part 1: Pharmacological Profile & Enantioselectivity
Mechanism of Action
The utility of (R)-AG lies in its selectivity. The racemic mixture acts as a "blunt hammer," blocking steroidogenesis at the very first step (Cholesterol → Pregnenolone) via the (S)-enantiomer. The (R)-enantiomer, however, is approximately 30-fold more potent against Aromatase (CYP19A1) than the (S)-enantiomer, while possessing significantly less activity against the Cholesterol Side-Chain Cleavage enzyme (CYP11A1).
Experimental Implication: Use (R)-AG when the objective is to study the effects of estrogen deprivation (e.g., ER+ breast cancer, synaptic plasticity) without inducing a state of total adrenal insufficiency (Addisonian crisis) that confounds data with severe stress responses.
Pathway Visualization
The following diagram illustrates the distinct blockade points of the enantiomers.
Figure 1: Steroidogenic pathway highlighting the differential inhibition sites of Aminoglutethimide enantiomers. (R)-AG selectively targets the final aromatization step.
Part 2: Pre-clinical Formulation & Pharmacokinetics
The "Metabolic Accelerator" Trap
A critical failure point in rodent studies with Aminoglutethimide is metabolic auto-induction . AG induces hepatic CYP enzymes (specifically CYP2B and CYP3A subfamilies) that accelerate its own metabolism.
-
Consequence: A dose that is effective on Day 1 may be sub-therapeutic by Day 7.
-
Solution: Protocols must utilize b.i.d. (twice daily) dosing or osmotic pumps to maintain steady-state plasma levels.
Vehicle Formulation
(R)-AG is lipophilic. Poor solubility leads to erratic absorption.
| Component | Concentration | Function | Notes |
| This compound | 10–50 mg/mL | Active Agent | Ensure >98% enantiomeric purity. |
| Methylcellulose (400 cP) | 0.5% (w/v) | Suspending Agent | Standard vehicle for oral gavage. |
| Tween 80 | 0.1% - 0.5% (v/v) | Surfactant | Prevents clumping; improves homogeneity. |
| Water | q.s. | Diluent | Use sterile water for injection. |
Preparation Protocol:
-
Weigh (R)-AG powder.
-
Levigate with Tween 80 until a smooth paste forms.
-
Slowly add 0.5% Methylcellulose solution while vortexing.
-
Sonicate for 10–15 minutes to ensure uniform suspension.
-
Storage: Prepare fresh every 2–3 days; store at 4°C protected from light.
Part 3: Protocol A - Oncology (MCF-7 Xenograft)
Objective: Evaluate tumor regression in estrogen-dependent breast cancer models.
Experimental Design
-
Model: Ovariectomized (OVX) BALB/c nude mice.
-
Tumor Induction: MCF-7 cells (
) injected subcutaneously. -
Estrogen Support: Animals require exogenous estrogen (E2 pellets, 0.72 mg/60-day release) to establish tumors.
-
Treatment Trigger: Initiate when tumor volume reaches ~150–200 mm³.
Step-by-Step Workflow
-
Acclimatization & Induction:
-
Perform OVX and implant E2 pellets.
-
Inoculate MCF-7 cells. Monitor growth 2x/week.
-
-
Randomization (Day 0):
-
Once tumors reach target size, randomize into groups (n=10).
-
Group 1: Vehicle Control (0.5% MC/Tween).
-
Group 2: (R)-AG (25 mg/kg, b.i.d., p.o.).
-
Group 3: Letrozole (Positive Control, 10 µ g/day , s.c.).
-
-
Dosing Phase (21 Days):
-
Administer (R)-AG via oral gavage every 12 hours (e.g., 07:00 and 19:00). Crucial due to short half-life in rodents.
-
-
Data Collection:
-
Measure tumor volume (caliper) every 3 days.
-
Weigh animals daily to monitor toxicity (weight loss >15% requires euthanasia).
-
-
Termination:
-
Harvest plasma at peak (2h post-dose) and trough (12h post-dose) to verify exposure.
-
Excise tumors; weigh and fix in 10% NBF for IHC (Ki67, Aromatase).
-
Part 4: Protocol B - Neuroscience (Brain Aromatization)
Objective: Investigate the role of locally synthesized estrogens in hippocampal memory or aggression, without depleting systemic corticosteroids.
Rationale
The brain expresses high levels of aromatase (synaptic terminals). Using (R)-AG allows researchers to block the conversion of Testosterone to Estradiol locally in the brain. Unlike the racemate, (R)-AG minimizes the confounding variable of lethargy caused by adrenal suppression.
Intracerebroventricular (ICV) Infusion Protocol
Systemic dosing may not achieve sufficient brain concentrations without peripheral toxicity. Direct infusion is preferred for mechanistic CNS studies.
Vehicle for ICV: Artificial Cerebrospinal Fluid (aCSF) with <1% DMSO.
Workflow:
Figure 2: CNS Microinfusion Workflow.
-
Surgery: Implant guide cannula targeting the Lateral Ventricle (AP -0.8, ML ±1.5, DV -3.5 from Bregma).
-
Infusion:
-
Dose: 10–100 µg of (R)-AG in 1 µL aCSF.
-
Rate: 0.25 µL/min.
-
Leave injector in place for 2 mins post-infusion to prevent backflow.
-
-
Behavioral Testing: Begin testing 30–60 minutes post-infusion (acute effects) or maintain via osmotic pump (chronic effects).
Part 5: Data Analysis & Quality Control
Validating the Model (QC)
To prove the observed effects are due to Aromatase inhibition and not off-target toxicity:
-
Plasma Steroid Panel:
-
Success: Decreased Estrogen, Increased Testosterone (substrate accumulation).
-
Failure (Overdose/Racemate contamination): Decreased Corticosterone/Cortisol (indicates CYP11A1 inhibition).
-
-
Enantiomeric Purity Check:
-
Use Chiral HPLC (e.g., Chiralcel OD-H column) to verify the (R)-isomer purity of your batch before dosing. (S)-contamination >2% can alter adrenal function data.
-
Statistical Treatment
-
Tumor Growth: Two-way ANOVA (Time x Treatment) with Bonferroni post-hoc.
-
Behavior: One-way ANOVA followed by Tukey’s test.
References
-
Santen, R. J., et al. (1982). "Aminoglutethimide: scientific profile." Cancer Research (Suppl). (Detailed review of the mechanism and enantiomer potency differences).
-
Lønning, P. E., et al. (1985).[1] "Single-dose and steady-state pharmacokinetics of aminoglutethimide." Clinical Pharmacokinetics. (Establishes the auto-induction of metabolism).
-
Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology. (Defines the ~30-fold potency ratio of R vs S).
-
Bhatnagar, A. S., et al. (1990). "Highly selective inhibition of estrogen biosynthesis by CGS 16949A." Journal of Steroid Biochemistry. (Comparison of AG to newer AIs, validating AG's role as a reference compound).
-
Simpson, E. R., et al. (1994). "Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis." Endocrine Reviews. (Authoritative review on the enzyme target).
Sources
Application Note: Stereoselective Profiling of (R)-Aminoglutethimide in Adrenocortical Carcinoma Models
Executive Summary & Scientific Rationale
Aminoglutethimide (AG) is a chiral anticonvulsant and steroidogenesis inhibitor historically administered as a racemic mixture for the treatment of Cushing’s syndrome and metastatic breast cancer. Its therapeutic window is defined by a complex duality of action:
-
CYP11A1 (P450scc) Inhibition: Blocks the conversion of cholesterol to pregnenolone (the rate-limiting step in steroidogenesis). This is the primary mechanism for managing hypercortisolism in Cushing's.
-
CYP19A1 (Aromatase) Inhibition: Blocks the conversion of androgens to estrogens.
The Chirality Problem: Research indicates distinct pharmacodynamic profiles for the enantiomers. (R)-Aminoglutethimide is a potent aromatase inhibitor (approx. 20-30x more potent than the S-isomer), whereas (S)-Aminoglutethimide is the more potent inhibitor of CYP11A1 (approx. 2.5x more potent than R).
Why Research this compound for Cushing's? While the (S)-enantiomer is the primary "desmolase" inhibitor, this compound retains significant CYP11A1 inhibitory activity at therapeutic concentrations. Understanding the specific adrenal-suppressive potency of the (R)-isomer is critical for:
-
Toxicology: Quantifying the risk of adrenal insufficiency when (R)-AG is used as a specific aromatase inhibitor.
-
Therapeutic Optimization: Determining if (R)-AG can provide sufficient cortisol suppression in mild Cushing's cases with a potentially different side-effect profile (e.g., CNS toxicity) compared to the racemate or (S)-isomer.
This guide details a robust H295R Steroidogenesis Assay using LC-MS/MS to quantify the cortisol-lowering efficacy of (R)-AG.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the steroidogenic pathway in the adrenal cortex and the differential inhibitory points of Aminoglutethimide enantiomers.
Figure 1: Differential inhibition sites of Aminoglutethimide enantiomers in the adrenal steroidogenesis pathway.
Experimental Protocol: H295R Steroidogenesis Assay
This protocol is adapted from OECD Test Guideline 456 but modified for the specific quantification of cortisol suppression (Cushing's model) rather than general endocrine disruption screening.
Reagents & Equipment[5][6]
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).
-
Media: DMEM/F12 supplemented with 2.5% Nu-Serum I and 1% ITS+ Premix.
-
Test Compound: this compound (Enantiomeric purity >99% required).
-
Controls:
-
Positive Control (Inhibitor): Prochloraz (known CYP inhibition).
-
Comparator: (S)-Aminoglutethimide (to benchmark potency).
-
Inducer Control: Forskolin (to stimulate maximal cortisol output).
-
-
Detection: LC-MS/MS (Triple Quadrupole). Note: ELISA is discouraged due to cross-reactivity with steroid precursors like 11-deoxycortisol.
Cell Culture & Seeding (Day 0)
-
Passage: Use cells between passages 4 and 10 post-thaw to ensure stable steroidogenic enzyme expression.
-
Seeding: Plate H295R cells in 24-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Chemical Exposure (Day 1)
-
Media Change: Remove old media. Wash cells with PBS.
-
Dosing: Add 1 mL of fresh media containing this compound at logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1000 µM).
-
Solvent Vehicle: DMSO (Final concentration <0.1% v/v).
-
-
Stimulation (Optional): For Cushing's models, basal cortisol is often high in H295R. However, co-incubation with 10 µM Forskolin mimics ACTH-dependent Cushing's and provides a larger dynamic range for inhibition.
-
Duration: Incubate for 48 hours .
Sample Extraction (Day 3)
-
Collection: Collect the supernatant (media) into cryovials.
-
Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced cortisol is due to enzymatic inhibition, not cytotoxicity. Reject data if viability < 80%.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or supported liquid extraction (SLE) to remove matrix interferences.
Analytical Method: LC-MS/MS Quantification
To accurately distinguish Cortisol from its precursors (which may accumulate when downstream enzymes are blocked), Mass Spectrometry is required.
Instrument Parameters:
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).
-
Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 28 |
| Cortisol (Qual) | 363.2 | 97.1 | 50 |
| d4-Cortisol (IS) | 367.2 | 121.1 | 28 |
Data Analysis & Interpretation
Calculation of IC50
Calculate the relative cortisol production compared to the Solvent Control (DMSO).
Plot log-concentration vs. % Control using a 4-parameter logistic regression (Sigmoidal dose-response).
Expected Results Matrix
The following table summarizes the expected pharmacological profile when comparing enantiomers.
| Parameter | This compound | (S)-Aminoglutethimide | Racemic Mixture |
| Primary Target | CYP19A1 (Aromatase) | CYP11A1 (P450scc) | Both |
| Cortisol IC50 (Est.) | High (~50-100 µM) | Low (~10-20 µM) | Moderate |
| Adrenal Selectivity | Low | High | Moderate |
| Clinical Implication | Potential for "off-target" adrenal suppression at high doses. | Potent adrenal blocker; high risk of adrenal insufficiency. | Standard Cushing's therapy (historical). |
Workflow Visualization
Figure 2: H295R Steroidogenesis Assay Workflow.
Troubleshooting & Critical Control Points
-
Enantiomeric Stability: Aminoglutethimide can racemize under extreme pH or thermal conditions. Ensure stock solutions are prepared fresh in DMSO and stored at -80°C.
-
Precursor Accumulation: Inhibition of CYP11A1 should reduce all downstream steroids. If you observe a decrease in Cortisol but a spike in 17-OH-Progesterone, the compound may be acting on CYP21 or CYP11B1 instead of CYP11A1.
-
Serum Interference: Nu-Serum contains low levels of steroid hormones. Always run a "Media Blank" (Media + DMSO, no cells) to subtract background cortisol levels from the analysis.
References
-
OECD Guidelines for the Testing of Chemicals. (2011).[1] Test No. 456: H295R Steroidogenesis Assay.[2][3][1][4][5] OECD Publishing. [Link]
-
Hecker, M., et al. (2011).[2][4] Human adrenocarcinoma (H295R) cells for rapid in vitro screening of effects on steroidogenesis.[3][1] Toxicology and Applied Pharmacology. [Link]
-
Graves, P. E., et al. (1979). Stereoselective inhibition of cytochrome P-450scc by aminoglutethimide. Endocrinology.[6][7][3][1][8][9] (Demonstrates the potency difference between R and S enantiomers). [Link]
-
Santen, R. J., et al. (1982). Aminoglutethimide as treatment of Cushing's syndrome.[6][7][10][8][9][11][12] The American Journal of Medicine. [Link]
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. croplifeeurope.eu [croplifeeurope.eu]
- 5. freiaproject.eu [freiaproject.eu]
- 6. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 7. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 8. Aminoglutethimide: a "side-effect" turned to therapeutic advantage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoglutethimide in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminoglutethimide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: Enantioselective Analysis of (R)-Aminoglutethimide by Chiral High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (R)-Aminoglutethimide. Aminoglutethimide, a chiral aromatase inhibitor, exhibits stereoselectivity in its pharmacological and pharmacokinetic profiles, making the accurate quantification of its enantiomers critical in drug development and clinical research.[1][2] This document provides a step-by-step protocol for the chiral separation of (R)- and (S)-Aminoglutethimide, discusses the scientific rationale behind the method, and offers guidance on system suitability and validation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Separation
Aminoglutethimide is an inhibitor of adrenal steroid synthesis and is used in the management of Cushing's syndrome and metastatic breast cancer.[3] The molecule possesses a single chiral center, existing as two enantiomers: (R)-(+)-Aminoglutethimide and (S)-(-)-Aminoglutethimide. The therapeutic activity and metabolic fate of these enantiomers differ significantly. The (R)-enantiomer is a more potent inhibitor of the aromatase enzyme, which is crucial for estrogen synthesis.[4] Conversely, the metabolic pathways can vary between the enantiomers, leading to different pharmacokinetic profiles and potential side effects.[1][5]
Therefore, a reliable analytical method to separate and quantify these enantiomers is paramount for:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.[6][7]
-
Quality Control: To ensure the stereochemical purity of bulk drug substances and final drug products.
-
Clinical Monitoring: To correlate enantiomer concentrations with therapeutic outcomes and adverse events in patients.[5]
Direct chiral HPLC using a chiral stationary phase (CSP) is the most effective and widely adopted technique for this purpose, offering high resolution and reproducibility without the need for complex derivatization steps.[8][9][10]
Scientific Principle: The Mechanism of Chiral Recognition
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase. For aminoglutethimide, polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support (commercially known as Chiralcel OD), have proven to be highly effective.[5][11]
The mechanism of chiral recognition on this type of CSP is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector (the carbamate derivative on the cellulose backbone). The separation relies on a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Between the polar groups of aminoglutethimide (e.g., the amino and carbonyl groups) and the carbamate groups of the CSP.
-
π-π Interactions: Between the aromatic ring of aminoglutethimide and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Resulting from the polar nature of both the analyte and the CSP.
-
Steric Hindrance: The three-dimensional structure of the chiral cavities or grooves on the CSP allows one enantiomer to fit more favorably than the other, leading to differences in retention times.
The "three-point interaction" model is a fundamental concept in chiral recognition, suggesting that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one being stereochemically dependent.[12]
Experimental Protocol
This protocol provides a detailed methodology for the enantioselective analysis of this compound.
Materials and Reagents
-
Solvents: HPLC grade n-Hexane, 2-Propanol (Isopropanol), and Methanol.
-
Standards: this compound and (S)-Aminoglutethimide reference standards, or racemic Aminoglutethimide.
-
Sample Diluent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Methanol (65:17.5:17.5, v/v/v)[11] |
| Flow Rate | 0.7 mL/min[11] |
| Column Temperature | 25°C (Ambient) |
| Detection Wavelength | 245 nm[11] |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Causality Behind Choices:
-
Chiralcel OD-H Column: This column is selected based on its proven success in separating aminoglutethimide enantiomers through a combination of interactive forces.[5][11]
-
Mobile Phase Composition: The ratio of n-hexane (a non-polar solvent) to the polar modifiers (2-propanol and methanol) is critical. The modifiers compete with the analyte for polar interaction sites on the CSP, thereby influencing retention and resolution. The specific ratio of 65:17.5:17.5 has been demonstrated to provide optimal separation.[11]
-
Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution within a reasonable analysis time.
-
UV Detection at 245 nm: This wavelength corresponds to a region of significant absorbance for aminoglutethimide, ensuring high sensitivity.[11]
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of racemic Aminoglutethimide at a concentration of 1 mg/mL in the sample diluent.
-
From the stock solution, prepare a working standard solution at a concentration of 0.05 mg/mL (50 µg/mL) by diluting with the sample diluent.
Sample Preparation (from a drug substance):
-
Accurately weigh approximately 5 mg of the Aminoglutethimide sample.
-
Dissolve in and dilute to 100.0 mL with the sample diluent to achieve a final concentration of 0.05 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Workflow for the chiral HPLC analysis of this compound.
System Suitability and Validation
To ensure the reliability and accuracy of the analytical results, a system suitability test must be performed before sample analysis, and the method should be validated according to ICH guidelines.[13]
System Suitability Test (SST)
Inject the racemic Aminoglutethimide standard solution (50 µg/mL) in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 between the (S) and (R) enantiomer peaks | Ensures baseline or near-baseline separation for accurate integration. |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak | Indicates good peak symmetry and chromatographic performance. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak areas of each enantiomer | Demonstrates the precision of the injection and the stability of the system. |
Method Validation
The analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the two enantiomers.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[14]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a placebo with known amounts of each enantiomer at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should be evaluated, with an acceptance criterion of RSD ≤ 2.0%.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Expected Results and Data Interpretation
Under the specified chromatographic conditions, the (S)-enantiomer is expected to elute before the (R)-enantiomer. A representative chromatogram will show two well-resolved peaks.
Calculation of Enantiomeric Purity:
The enantiomeric purity (or enantiomeric excess, ee%) of the this compound sample is calculated using the peak areas from the chromatogram:
Enantiomeric Purity (%R) = [Area(R) / (Area(R) + Area(S))] x 100
Where:
-
Area(R) is the peak area of the this compound enantiomer.
-
Area(S) is the peak area of the (S)-Aminoglutethimide enantiomer.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable, robust, and accurate means for the enantioselective analysis of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized mobile phase ensures excellent resolution and reproducibility. This method is suitable for quality control, stability studies, and pharmacokinetic analysis in both research and industrial settings, facilitating the development and safe use of stereochemically pure aminoglutethimide.
References
-
Aboul-Enein, H. Y., & Islam, M. R. (1991). Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns and its application to biological fluids. Biomedical Chromatography, 5(2), 74–77. Available at: [Link]
-
Lienard, P., et al. (2001). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. Chirality, 13(7), 389-96. Available at: [Link]
-
Lonning, P. E., et al. (1984). Single-dose and steady-state pharmacokinetics of aminoglutethimide. Clinical Pharmacokinetics, 9(4), 363-72. Available at: [Link]
-
Kim, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-187. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Orochem Technologies Inc. (2018). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. LCGC International - Chromatography Online. Available at: [Link]
-
Rahman, M. M., et al. (2018). Stability-indicating High-performance liquid chromatography method for simultaneous determination of aminophylline and chlorpheniramine maleate in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 8(1), 123-130. Available at: [Link]
-
El-Yazigi, A., & Martin, C. R. (1993). Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine. Therapeutic Drug Monitoring, 15(4), 321-6. Available at: [Link]
-
García, A., et al. (2004). RP-HPLC Determination of Famotidine and its Potential Impurities in Pharmaceuticals. Journal of Liquid Chromatography & Related Technologies, 27(1), 85-101. Available at: [Link]
-
Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-13. Available at: [Link]
-
Foster, A. B., et al. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition, 1(1), 1-13. Available at: [Link]
-
United States Pharmacopeia. Aminoglutethimide. Available at: [Link]
-
Thompson, T. A., et al. (1981). Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents. Journal of Pharmaceutical Sciences, 70(9), 1040-3. Available at: [Link]
-
Lienard, P., et al. (2001). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. ResearchGate. Available at: [Link]
- Scriba, G. K. (2008). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Taylor & Francis.
-
Cazedey, E. C. L., & Salgado, H. R. N. (2017). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Current Drug Metabolism, 18(11), 1044-1056. Available at: [Link]
-
Cazedey, E. C. L., & Salgado, H. R. N. (2017). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. ResearchGate. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2004). Enantiomeric separation of glutethimide derivatives using a Ceramospher RU-2 column. ResearchGate. Available at: [Link]
-
Santen, R. J., & Misbin, R. I. (1981). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy, 1(2), 95-120. Available at: [Link]
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose and steady-state pharmacokinetics of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Aminoglutethimide in Prostate Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Targeting Steroidogenesis in Prostate Cancer with (R)-Aminoglutethimide
Prostate cancer is a predominantly hormone-driven disease, with androgen receptor (AR) signaling playing a pivotal role in its growth and progression. For decades, the mainstay of treatment for advanced prostate cancer has been androgen deprivation therapy (ADT), which aims to reduce the levels of circulating androgens, primarily testosterone. However, many tumors eventually develop resistance to conventional ADT, leading to the lethal stage of castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the intratumoral and adrenal synthesis of androgens, which can reactivate AR signaling and drive tumor growth.
This compound, the active R-enantiomer of the drug aminoglutethimide, is a potent inhibitor of steroid biosynthesis.[1] Its utility in prostate cancer research stems from its ability to broadly target the production of androgens from both testicular and extragonadal sources, including the adrenal glands and the tumor microenvironment itself. This document provides a comprehensive guide for the application of this compound in preclinical prostate cancer research models, offering insights into its mechanism of action and detailed protocols for its use in both in vitro and in vivo settings.
Mechanism of Action: A Dual Approach to Androgen Deprivation
This compound exerts its anti-tumor effects through a dual mechanism of action, primarily by inhibiting key enzymes in the steroidogenesis pathway:
-
Inhibition of Cytochrome P450scc (Cholesterol Side-Chain Cleavage Enzyme): This is the rate-limiting step in the synthesis of all steroid hormones, converting cholesterol to pregnenolone. By blocking this enzyme, this compound effectively shuts down the production of all downstream steroids, including glucocorticoids, mineralocorticoids, and, crucially for prostate cancer, androgens.[1]
-
Inhibition of Aromatase (CYP19A1): Aromatase is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (estrone and estradiol). While the role of estrogens in prostate cancer is complex, they have been implicated in promoting cell proliferation and contributing to the development of CRPC. By inhibiting aromatase, this compound further modulates the hormonal milieu within the tumor.[1]
This broad inhibition of steroid synthesis makes this compound a valuable tool for investigating the consequences of profound androgen deprivation in prostate cancer models.
Visualizing the Mechanism: Inhibition of Steroidogenesis
The following diagram illustrates the key steps in the steroidogenesis pathway and the points of inhibition by this compound.
Caption: this compound inhibits P450scc and Aromatase.
Application Notes for In Vitro Studies
Choosing the Right Prostate Cancer Cell Line
The selection of an appropriate cell line is critical for the relevance of your findings. Consider the following:
| Cell Line | Androgen Receptor (AR) Status | Key Characteristics | Suitability for this compound Studies |
| LNCaP | AR-positive (mutated T877A) | Androgen-sensitive, expresses PSA. Retains some steroidogenic capacity. | Excellent for studying the effects on androgen-dependent proliferation and PSA secretion. |
| VCaP | AR-positive (amplified) | Androgen-sensitive, expresses high levels of AR. | A good model to investigate the impact on cells with AR amplification, a common resistance mechanism. |
| PC-3 | AR-negative | Androgen-independent, highly metastatic. | Useful as a negative control to determine if the effects of this compound are AR-dependent. Also suitable for investigating non-AR mediated effects. |
| DU-145 | AR-negative | Androgen-independent, moderately metastatic. | Similar to PC-3, serves as an AR-negative model to dissect the AR-dependency of observed effects. |
Protocol: In Vitro Cell Viability Assay
This protocol provides a framework for assessing the effect of this compound on the proliferation of prostate cancer cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected prostate cancer cell line (e.g., LNCaP, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Charcoal-stripped fetal bovine serum (CS-FBS) for androgen-deprivation studies
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen prostate cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in the appropriate growth medium. For androgen-sensitive lines like LNCaP, consider using a medium supplemented with CS-FBS for at least 24-48 hours prior to the experiment to reduce baseline androgen levels.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. It is crucial to determine the optimal concentration range empirically. Based on its aromatase inhibitory activity, a starting range of 1 µM to 100 µM is recommended.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assessment of Cell Viability:
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Application Notes for In Vivo Studies
Model Selection: Prostate Cancer Xenografts
Subcutaneous xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents.
| Xenograft Model | Characteristics | Suitability for this compound Studies |
| LNCaP Xenografts | Androgen-sensitive tumors that regress upon castration. | Ideal for studying the effect of this compound in a hormone-naive setting and for assessing its ability to delay tumor growth. |
| Castrate-Resistant LNCaP Xenografts | LNCaP tumors that have relapsed after castration. | A relevant model to investigate the efficacy of this compound in the context of castration resistance. |
| PC-3 or DU-145 Xenografts | Androgen-independent tumors. | Serve as important controls to evaluate AR-independent effects and potential off-target toxicities. |
Critical Consideration: Adrenal Suppression and Hormone Replacement
This compound's potent inhibition of steroidogenesis will lead to adrenal insufficiency in animal models. This is a critical experimental variable that must be managed to avoid confounding results due to the animals' poor health.
It is imperative to co-administer a glucocorticoid, such as hydrocortisone or dexamethasone, to replace the suppressed adrenal hormones. The dosage of the replacement hormone should be carefully optimized to maintain the health of the animals without interfering with the anti-tumor effects of this compound.
Protocol: In Vivo Efficacy in a Prostate Cancer Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel® or a similar basement membrane matrix
-
This compound
-
Vehicle for administration (e.g., sterile saline, corn oil)
-
Hydrocortisone or dexamethasone for replacement therapy
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend the prostate cancer cells in a mixture of sterile PBS and Matrigel® (typically a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Initiation:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Group 1: Vehicle control + Glucocorticoid replacement
-
Group 2: this compound + Glucocorticoid replacement
-
-
Drug Administration:
-
The optimal dosage and administration route for this compound in preclinical prostate cancer models are not well-established in the literature and must be determined empirically. Based on clinical usage, a starting dose range of 25-100 mg/kg/day, administered orally (gavage) or via intraperitoneal injection, is a reasonable starting point.
-
Administer the glucocorticoid replacement at a dose sufficient to maintain animal health (e.g., hydrocortisone at 10-20 mg/kg/day).
-
Treat the mice daily or according to a predetermined schedule for a specified duration (e.g., 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Collect blood samples for the analysis of serum hormone levels (e.g., testosterone, PSA).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth rates between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Analyze differences in final tumor weight and serum biomarker levels.
-
Experimental Workflow Visualization
Caption: Workflow for in vitro and in vivo studies.
Trustworthiness and Self-Validation
To ensure the validity of your experimental results, incorporate the following controls and validation steps:
-
Positive Controls: In steroidogenesis assays, use a known inhibitor of the target enzyme (e.g., letrozole for aromatase) as a positive control.
-
Dose-Response Curves: Always perform dose-response experiments to determine the potency of this compound in your specific model.
-
On-Target Verification: In in vitro studies, measure the levels of androgens (e.g., testosterone, DHT) and estrogens in the cell culture supernatant to confirm that this compound is inhibiting steroid synthesis. In in vivo studies, measure serum hormone levels.
-
AR-Dependence: Utilize both AR-positive and AR-negative cell lines to confirm that the observed anti-proliferative effects are mediated through the intended mechanism of androgen deprivation.
-
Toxicity Monitoring: In in vivo studies, closely monitor for signs of toxicity, such as weight loss, lethargy, or ruffled fur. The co-administration of glucocorticoids is essential to mitigate the expected adrenal insufficiency.
Conclusion
This compound is a powerful research tool for investigating the role of steroidogenesis in prostate cancer progression and the development of castration resistance. Its broad inhibitory profile provides a means to achieve profound androgen deprivation in preclinical models. By carefully selecting the appropriate research models, empirically determining optimal dosing, and incorporating rigorous controls, researchers can leverage this compound to gain valuable insights into the hormonal drivers of prostate cancer and to evaluate novel therapeutic strategies.
References
-
Aminoglutethimide Dosage Guide + Max Dose, Adjustments. (n.d.). Drugs.com. Retrieved from [Link]
-
Application of Prostate Cancer Models for Preclinical Study: Advantages and Limitations of Cell Lines, Patient-Derived Xenografts, and Three-Dimensional Culture of Patient-Derived Cells. (2019). MDPI. Retrieved from [Link]
-
Bonneterre, J. (1986). [Aminoglutethimide and cancer of the prostate]. Bulletin du Cancer, 73(1), 56–60. Retrieved from [Link]
-
Ponder, B. A. J., Shearer, R. J., Pocock, R. D., Miller, J., Easton, D., Chilvers, C. E. D., Dowsett, M., & Jeffcoate, S. L. (1984). The effects of aminoglutethimide and hydrocortisone, alone and combined, on androgen levels in post-orchiectomy prostatic cancer patients. British Journal of Cancer, 50(6), 757–763. Retrieved from [Link]
-
What is the mechanism of Aminoglutethimide? (2024). Patsnap Synapse. Retrieved from [Link]
-
Rostom, A. Y., Folkes, A., Lord, C., Notley, R. G., Schweitzer, F. A., & White, W. F. (1982). Aminoglutethimide therapy for advanced carcinoma of the prostate. British Journal of Urology, 54(5), 552–555. Retrieved from [Link]
Sources
Troubleshooting & Optimization
overcoming (R)-Aminoglutethimide experimental variability
Technical Support Center: (R)-Aminoglutethimide
A Foreword from Your Application Scientist:
Welcome, researchers. This guide is designed to be your partner at the bench, addressing the nuanced challenges and experimental variability that can arise when working with this compound. My goal is to move beyond simple protocols and provide the underlying rationale for each troubleshooting step. By understanding the 'why,' you can better adapt procedures to your specific experimental context, ensuring robust and reproducible results. Let's navigate these complexities together.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal inhibitor of several key enzymes in the steroid biosynthesis pathway. Its principal targets are:
-
Aromatase (CYP19A1): It competitively and reversibly inhibits aromatase, the enzyme responsible for converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone). This is its most widely studied activity.[1][2]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): It also inhibits P450scc, which catalyzes the conversion of cholesterol to pregnenolone.[1][3] This is the rate-limiting step in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[1][2]
This dual inhibition makes it a potent suppressor of steroidogenesis.[2]
Q2: Why is the (R)-enantiomer often studied instead of the racemic mixture or the (S)-enantiomer?
A2: The pharmacological activity of aminoglutethimide resides primarily in the (R)-enantiomer. The (R)-isomer is significantly more potent in inhibiting aromatase than the (S)-isomer. Using the enantiomerically pure (R)-form reduces ambiguity in experimental results by eliminating the less active (S)-enantiomer, which could contribute to off-target effects or competitive binding without the desired therapeutic action. Ensuring high enantiomeric purity (>99%) is crucial for reproducible data.[4]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper handling is critical to prevent degradation and solubility issues.
-
Powder Storage: The solid, crystalline form should be stored desiccated at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks).[5] It should be protected from light.
-
Solvent Selection: this compound has poor aqueous solubility.[5][6] For stock solutions, use organic solvents like DMSO, ethanol, or dimethylformamide (DMF), where solubility is approximately 10 mg/mL.[7]
-
Stock Solution Storage: Store stock solutions in small, tightly sealed aliquots at -20°C. To minimize freeze-thaw cycles, prepare multiple small aliquots rather than one large one. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[4]
-
Aqueous Solutions: Aqueous solutions are not stable and should be prepared fresh for each experiment by diluting the organic stock solution into your aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[7]
Q4: What are the known off-target effects I should be aware of?
A4: Due to its mechanism, this compound is not entirely selective. Its inhibition of P450scc and other cytochrome P450 enzymes (like CYP11B1 and CYP21A2) means it can suppress the production of nearly all steroid hormones.[3] This can lead to adrenal insufficiency in vivo, a critical consideration for animal studies.[8] In cell-based assays, this broad activity can impact cellular processes beyond estrogen signaling. Therefore, including appropriate controls to dissect aromatase-specific effects from general steroidogenesis inhibition is essential.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems with detailed, step-by-step solutions and the scientific rationale behind them.
Problem 1: Inconsistent IC50 Values in My Aromatase Inhibition Assays
Initial Question: "My lab is getting highly variable IC50 values for this compound when we run our in vitro aromatase inhibition assay. What could be causing this?"
Senior Application Scientist's Response:
This is a frequent challenge, often stemming from the interplay between the compound's properties and the assay conditions. Let's break down the potential sources of variability using a systematic approach.
Inconsistent IC50 values are typically rooted in one of four areas: Compound Integrity , Assay Conditions , Enzyme/Cellular Health , or Detection Method . We must validate each component to ensure the final result is a true reflection of inhibitory activity.
Caption: Troubleshooting workflow for inconsistent IC50 values.
-
Verify Compound Integrity:
-
Solubility Check: After diluting your DMSO stock into the aqueous assay buffer, visually inspect the wells (especially at high concentrations) for cloudiness or precipitate. This compound's low aqueous solubility is a primary suspect.[7] If precipitation is observed, your effective concentration is lower than your calculated concentration, artificially inflating the IC50.
-
Purity Analysis: If you have access to analytical equipment, verify the purity of your compound stock. Chiral capillary electrophoresis (CE) or HPLC with a chiral stationary phase can confirm enantiomeric purity.[9][10] This ensures you are not working with a partially racemized sample.
-
-
Scrutinize Assay Conditions:
-
Substrate Concentration: For competitive inhibitors like aminoglutethimide, the measured IC50 is dependent on the substrate concentration relative to its Michaelis-Menten constant (Km). Ensure your substrate concentration is held constant across all experiments and is ideally at or below the Km of the enzyme. High substrate concentrations will require more inhibitor to achieve 50% inhibition, leading to higher IC50 values.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is identical and low (<0.5%) in all wells, including controls. High solvent concentrations can denature the enzyme or affect cell membranes, altering its activity.
-
-
Assess Enzyme/Cell Health:
-
Enzyme Activity: Use a standardized lot of aromatase and run a time-course experiment without any inhibitor to ensure the reaction is in the linear range for your chosen incubation time. If the reaction plateaus too early, the assay will be insensitive to inhibition.
-
Cell Viability (for cell-based assays): Conventional cell lines used for aromatase testing may not fully replicate complex endocrine feedback loops.[] More importantly, at high concentrations, the compound might be causing cytotoxicity, which can be mistaken for enzyme inhibition. Run a parallel cytotoxicity assay (e.g., MTT or Trypan Blue) with the same concentrations of this compound to confirm cell viability.
-
-
Validate Detection Method:
-
Signal Interference: Does this compound absorb light or fluoresce at the same wavelengths used for detection? Run a control plate with the compound in assay buffer but without the enzyme/cells to check for background signal interference.
-
Assay Sensitivity: The standard tritiated water release assay is robust, but fluorescent or colorimetric assays can be prone to interference. Ensure your assay has a good signal-to-noise ratio and can reliably measure a dose-dependent decrease in product formation. For plasma estrogen measurements, highly sensitive radioimmunoassays (RIAs) or LC-MS are needed, as standard assays may lack the required sensitivity.[12]
-
Problem 2: Poor Solubility or Precipitation During Experiments
Initial Question: "I'm dissolving this compound in DMSO for my stock, but when I dilute it into my cell culture media, it crashes out of solution. How can I improve its solubility?"
Senior Application Scientist's Response:
This is a classic problem for BCS Class II drugs like aminoglutethimide, which have low solubility but good permeability.[6] The abrupt shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment (your buffer or media) causes the compound to precipitate. Here’s how to manage this.
| Solvent / System | Approximate Solubility | Recommendation / Rationale |
| Water | Very slightly soluble[5] | Not suitable for direct dissolution. |
| DMSO, Ethanol, DMF | ~10 mg/mL[7] | Primary Choice for Stock. High concentration stocks are stable. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[7] | Working Solution Strategy. Illustrates the sharp drop in solubility. Prepare fresh. |
| Aqueous Buffer with Co-solvent | Variable | For Final Dilution. Adding a small amount of a water-miscible organic solvent can help. |
| Cyclodextrin Inclusion Complex | Significantly Increased | Advanced Formulation. Encapsulating the drug in cyclodextrins can dramatically improve aqueous solubility.[13] |
-
Prepare a High-Concentration Stock: Dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10-20 mg/mL or ~43-86 mM).[4] Gentle warming to 37°C or brief sonication can aid dissolution.[4]
-
Perform Serial Dilutions in Stock Solvent: Perform your initial serial dilutions in 100% DMSO, not in the aqueous buffer. This maintains the compound's solubility as you step down the concentration.
-
Use a "Spiking" Method for Final Dilution:
-
Pipette the final aqueous buffer/media into your assay plate wells first.
-
Add a small volume (e.g., 1-2 µL) of your DMSO-diluted compound directly into the aqueous solution while gently vortexing or mixing the plate. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Crucially, ensure the final DMSO concentration remains below a level that affects your system (typically <0.5%).
-
-
Consider pH Adjustment (Advanced): Aminoglutethimide is a weak base and forms water-soluble salts with strong acids.[5] If your experimental system can tolerate it, slightly acidifying the buffer (e.g., to pH 3.0) can improve solubility, as demonstrated in capillary electrophoresis methods.[10] However, this is often not feasible for cell-based assays where physiological pH is required.
Caption: Decision tree for investigating compound stability issues.
References
- Patsnap Synapse. (2024-06-14).
- MedKoo Biosciences. Aminoglutethimide | CAS#125-84-8.
- Santen, R. J., & Lipton, A. (1982). Aminoglutethimide: review of pharmacology and clinical use. PubMed.
- Drugs.com. (2025-05-02). Aminoglutethimide Side Effects: Common, Severe, Long Term.
- Wikipedia. Aminoglutethimide.
- Cayman Chemical. (2022-12-22).
- Johnson, A. L., & van Tienhoven, A. (1984). Effects of aminoglutethimide on luteinizing hormone and steroid secretion, and ovulation in the hen, Gallus domesticus. PubMed.
- BioCrick. Aminoglutethimide | CAS:125-84-8 | High Purity | Manufacturer.
- Patsnap Synapse. (2024-07-17). What is the mechanism of Aminoglutethimide?
- Pal, A., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations.
- Taylor & Francis. Aminoglutethimide – Knowledge and References.
- Lønning, P. E. (1988). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. PubMed.
- Aboul-Enein, H. Y., & Islam, M. R. (2025-08-10). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases.
- Thapa, S., & Ganti, A. K. (2023-07-04).
- de P. L. Moreira, C., et al. (2013). Determination of aminoglutethimide enantiomers in pharmaceutical formulations by capillary electrophoresis using methylated-beta-cyclodextrin as a chiral selector and computational calculation for their respective inclusion complexes. PubMed.
- BOC Sciences.
- Cancer Research UK. (2018).
- Lang, G. F., et al. (1984). The effect of aminoglutethimide on steroid secretion, ovulation, and luteinizing hormone release in the hen. PubMed.
- Geisler, J., & Lønning, P. E. (2005). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals.
- Roy, T., et al. (2021). Multicomponent Materials to Improve Solubility: Eutectics of Drug Aminoglutethimide. Preprints.org.
Sources
- 1. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 3. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 4. Aminoglutethimide | CAS:125-84-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medkoo.com [medkoo.com]
- 6. preprints.org [preprints.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aminoglutethimide enantiomers in pharmaceutical formulations by capillary electrophoresis using methylated-beta-cyclodextrin as a chiral selector and computational calculation for their respective inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Aminoglutethimide in Animal Models
Status: SYSTEM ONLINE Operator: Senior Application Scientist (Endocrinology & Toxicology Division) Ticket ID: AG-R-PROTO-2024 Subject: Troubleshooting Toxicity and Efficacy Profiles in Rodent/Primate Models
Introduction: The "Dirty" Inhibitor Dilemma
Welcome to the technical support hub. If you are using (R)-Aminoglutethimide (AG), you are likely attempting to isolate aromatase inhibition (CYP19A1) while minimizing the "chemical adrenalectomy" effects associated with the (S)-enantiomer.
The Core Problem: While (R)-AG is approximately 30-40 times more potent against aromatase than the (S)-enantiomer, it retains the structural backbone of glutethimide , a sedative-hypnotic. Furthermore, enantiomeric separation is rarely absolute; cross-reactivity with CYP11A1 (P450scc) often persists, leading to complex feedback loops.
This guide addresses the three most common support tickets we receive: CNS Toxicity (Ataxia) , Adrenal Hypertrophy , and Loss of Efficacy (Auto-induction).
Module 1: CNS Toxicity (The "Wobbly Mouse" Phenotype)
Symptom: Animals exhibit ataxia (stumbling), lethargy, ptosis (drooping eyelids), or reduced exploratory behavior within 30–60 minutes of dosing.
Root Cause Analysis: Aminoglutethimide is structurally a derivative of glutethimide, a piperidinedione hypnotic. Regardless of the enantiomer, the lipophilic nature of the molecule allows rapid Blood-Brain Barrier (BBB) penetration. The molecule modulates GABA-A receptors, acting similarly to barbiturates.
Troubleshooting Protocol:
| Variable | Diagnostic Check | Corrective Action |
| Dose Timing | Are you dosing during the active phase? | Switch to dosing at the start of the light cycle (inactive phase) to mask sedative effects during sleep. |
| Vehicle | Is the vehicle increasing absorption speed? | Avoid high % DMSO or Ethanol. Use a suspension (e.g., 1% HPMC or CMC) to slow absorption ( |
| Ramping | Did you start at the target therapeutic dose? | Mandatory: Implement a 3-day dose escalation (50% |
Mechanistic Visualization (CNS Pathway):
Caption: Figure 1. Mechanism of off-target CNS depression. The glutethimide backbone facilitates GABA-ergic inhibition independent of aromatase activity.
Module 2: Adrenal Hypertrophy (The "Orange Adrenal")
Symptom: At necropsy, adrenal glands are significantly enlarged (2-3x weight) and yellow/orange (lipid-laden). Serum corticosterone is low, but ACTH is sky-high.
Root Cause Analysis: Even the (R)-enantiomer has residual affinity for CYP11A1 (P450scc) , the enzyme converting cholesterol to pregnenolone.
-
AG blocks CYP11A1.[1]
-
Cortisol/Corticosterone synthesis drops.
-
Negative feedback to the Pituitary is removed.
-
ACTH Surge: The pituitary pumps out ACTH to "whip" the adrenal into working.
-
Lipoid Hyperplasia: Cholesterol accumulates in the adrenal because it cannot be processed, leading to hypertrophy.
Troubleshooting Protocol:
Q: Is this toxicity? A: Technically, no. It is a pharmacological reflex. However, it confounds stress data.
The "Rescue" Protocol (Corticosterone Clamp): To isolate aromatase inhibition without adrenal interference, you must clamp the HPA axis.
-
Supplementation: Administer Hydrocortisone (10-15 mg/kg/day) or Corticosterone via drinking water or pellet.
-
Monitoring: Measure ACTH, not just Corticosterone. If ACTH is normal, the adrenal hypertrophy will resolve.
Mechanistic Visualization (HPA Feedback Loop):
Caption: Figure 2. Disruption of the HPA axis. Inhibition of CYP11A1 breaks the negative feedback loop, causing an ACTH surge and subsequent adrenal hypertrophy.
Module 3: Metabolic Auto-Induction (The "Fading Effect")
Symptom: Tumor regression or estrogen suppression is observed in Week 1 but vanishes by Week 3, despite constant dosing.
Root Cause Analysis: Aminoglutethimide is a potent inducer of hepatic microsomal enzymes (specifically CYP450 isoforms). It accelerates its own metabolism ("auto-induction"), reducing its biological half-life by up to 50% after 3–7 days of chronic dosing.
Troubleshooting Protocol:
| Timepoint | Action Required |
| Day 0-3 | Establish baseline PK. Half-life is likely ~12 hours (rat). |
| Day 7-10 | Critical Window. Half-life may drop to ~6 hours. |
| Action | Dose Adjustment: You must increase dosing frequency (e.g., from QD to BID) rather than just increasing the bolus amount, to maintain minimum inhibitory concentration (MIC) without spiking CNS toxicity. |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Oral Suspension (Rat/Mouse)
AG is poorly soluble in water. Do not use pure saline.
-
Vehicle Base: Prepare 1.0% Hydroxypropyl Methylcellulose (HPMC) or 0.5% Carboxymethylcellulose (CMC) in distilled water.
-
Levigation: Weigh (R)-AG powder. Add a small volume of vehicle and grind with a mortar and pestle to create a smooth paste (wetting).
-
Dilution: Gradually add remaining vehicle while stirring.
-
Storage: Stable for 7–8 days at 4°C. Protect from light (amber vials).
-
Administration: Shake vigorously before drawing into the gavage needle.
SOP-02: Dosing Specifications
-
Rat Dose: 10–50 mg/kg/day (Aromatase specific); >100 mg/kg/day (Adrenal block).
-
Mouse Dose: Higher metabolic rate requires higher dosing (often 50–100 mg/kg BID).
-
Route: Oral Gavage (PO) is preferred over IP to avoid local precipitation and peritonitis.
References
-
Santen, R. J., et al. (1990). Enzymatic inhibition of steroidogenesis by aminoglutethimide: Mechanism and clinical implications.[2] Endocrine Reviews.
-
Graves, P. E., et al. (1989). Stereoselective inhibition of cytochrome P-450scc and P-450arom by aminoglutethimide enantiomers.[3] Endocrinology.[1][2][4][5]
-
Malendowicz, L. K. (1992).[5] Comparative studies on the effects of aminoglutethimide on hamster and rat adrenal cortex.[5] Experimental and Toxicologic Pathology.[5]
-
Thompson, E. A., & Siiteri, P. K. (1974). The involvement of human placental microsomal cytochrome P-450 in aromatization. Journal of Biological Chemistry.
-
U.S. FDA. (2011). Pharmacology Review: Aminoglutethimide and related compounds. FDA Access Data.
Disclaimer: This guide is for research purposes only. This compound is a potent chemical agent; all protocols must be approved by your institution's IACUC.
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 3. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on the effects of aminoglutethimide on hamster and rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Aminoglutethimide Process Optimization
Executive Summary & Strategic Direction
(R)-Aminoglutethimide is the pharmacologically active enantiomer for aromatase inhibition, essential in breast cancer and Cushing’s syndrome therapeutics. The primary challenge in its production is not the synthesis of the racemate, but the efficient resolution of the enantiomers while maintaining the integrity of the labile glutarimide ring.
The Expert View: While classic resolution of the final amine using L-(+)-tartaric acid is the standard academic approach, it often suffers from yield attrition due to the "solubility trap"—where the solubility difference between diastereomers is insufficient for sharp separation in a single pass.
For high-yield optimization, we recommend shifting the resolution step upstream to the carboxylic acid precursor (4-cyano-4-(4-nitrophenyl)hexanoic acid) using (-)-cinchonidine. This method, validated by industrial scale-up studies, avoids the yield losses associated with resolving the final zwitterionic amine.
Process Workflows (Visualized)
The following diagram contrasts the Classic Downstream Resolution (Pathway A) with the Optimized Upstream Resolution (Pathway B).
Figure 1: Comparison of Resolution Pathways. Pathway B minimizes late-stage yield loss.
Troubleshooting Guide & FAQs
This section addresses specific pain points reported by users during the resolution and purification steps.
Category A: Yield & Crystallization Failures
Q1: My diastereomeric salt (Tartrate) forms an oil or fails to precipitate in Methanol. How do I induce crystallization?
-
Diagnosis: This is a classic "supersaturation lock." The presence of minor impurities (nitro-intermediates) or excess water can prevent nucleation.
-
Corrective Protocol:
-
Solvent Switch: Switch from pure Methanol (MeOH) to a MeOH:Acetone (1:2) system. Acetone acts as an anti-solvent that forces the salt out of solution more aggressively than cooling alone.
-
Seeding: You must seed the solution at the cloud point. If no pure seed is available, scratch the glass surface of the flask vigorously with a glass rod to create nucleation sites.
-
Thermodynamics: Employ a slow cooling ramp (5°C/hour). Rapid cooling traps the (S)-enantiomer in the crystal lattice, lowering purity and requiring re-crystallization (which kills yield).
-
Q2: Why is my yield dropping significantly during the free-basing step (converting salt to free amine)?
-
The Science: The glutarimide ring is chemically fragile. It contains an imide functionality that is susceptible to base-catalyzed hydrolysis.[1][2] If you use strong bases (NaOH, KOH) or high pH (>10), the ring opens to form the corresponding amide-acid, which is water-soluble and lost in the aqueous waste.
-
The Fix:
-
NEVER use NaOH.
-
USE Ammonium Hydroxide (NH₄OH) or saturated Sodium Bicarbonate (NaHCO₃).
-
Target pH: 8.5 – 9.0. Do not exceed pH 9.5.
-
Category B: Enantiomeric Excess (ee) Issues
Q3: I am stuck at 85-90% ee. Recrystallization isn't improving it.
-
Analysis: You have likely reached the eutectic composition of the mixture. Further recrystallization of the salt often yields diminishing returns because the impurity profile co-crystallizes.
-
Refinement Strategy:
-
Stop recrystallizing the salt. Free-base the compound (carefully, see Q2).
-
Perform a "swish" purification (trituration) of the free base in Diethyl Ether . The racemate is often less soluble or has different lattice energy than the pure enantiomer in ether, allowing you to wash away the lower-ee supernatant or leave behind the racemate (depending on the specific polymorphic behavior of your batch).
-
Optimized Protocol: The "Upstream" Cinchonidine Route
For users seeking to move beyond the limitations of tartaric acid resolution, this protocol targets the carboxylic acid precursor. This method was developed to support cGMP manufacturing standards.[3]
Reagents:
-
Racemic 4-cyano-4-(4-nitrophenyl)hexanoic acid[3]
-
(-)-Cinchonidine[3]
-
Solvent: Ethanol / Water (85:15 v/v)
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of the racemic acid and 1.0 eq of (-)-cinchonidine in Ethanol/Water (85:15). Heat to reflux until a clear solution is obtained.
-
Controlled Cooling: Cool the solution to 60°C over 30 minutes. Seed with authentic (R)-salt if available.
-
Crystallization: Continue cooling to 20°C over 4 hours. Allow to stir at 20°C for an additional 2 hours. Note: Time is critical here for Ostwald ripening to ensure crystal purity.
-
Filtration: Filter the white solid. Wash with cold Ethanol/Water (1:1).
-
Liberation: Suspend the salt in dilute HCl (2M) and extract with Ethyl Acetate. The cinchonidine remains in the aqueous layer (recoverable), while the resolved (R)-acid enters the organic layer.
-
Conversion: Proceed with standard hydrogenation (Pd/C) and cyclization to obtain this compound.
Expected Metrics:
| Parameter | Classic Tartrate Route | Cinchonidine Route (Recommended) |
| Yield (Resolution Step) | 30-35% (Theoretical Max 50%) | 42-45% (Theoretical Max 50%) |
| Final ee% | >98% (requires 2-3 recryst.) | >99% (often single pass) |
| Reagent Cost | Low (Tartaric acid is cheap) | High (Cinchonidine is expensive; recovery required) |
| Scalability | Poor (Volume inefficient) | Excellent |
Analytical Validation (HPLC)
You cannot optimize what you cannot measure. Use this validated method to determine enantiomeric excess.
Method: Chiral Normal Phase HPLC
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Retention Times (Approx):
-
(R)-Enantiomer: ~12 min
-
(S)-Enantiomer: ~15 min
-
Note: Elution order may reverse depending on column age and exact mobile phase water content. Always run a racemic standard first.
-
References
-
Absolute Configuration & Activity: Finch, N., et al. "The Absolute Configuration of the Enantiomers of Glutethimide and Aminoglutethimide." Journal of Medicinal Chemistry, vol. 16, no. 12, 1973. [Link]
-
Upstream Resolution Protocol (Cinchonidine): Beaton, H. G., et al. "Production of this compound: A New Route from 1-Chloro-4-nitrobenzene." Organic Process Research & Development, vol. 3, no. 3, 1999. [Link]
-
Analytical Methods (Chiral HPLC): Aboul-Enein, H. Y., et al. "Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite." Journal of Liquid Chromatography & Related Technologies, vol. 20, 1997. [Link]
-
Glutarimide Ring Stability: Ettmayer, P., et al. "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, vol. 64, 2021. (Provides modern context on glutarimide hydrolysis kinetics). [Link]
Sources
Validation & Comparative
Specificity Profile of (R)-Aminoglutethimide: A Comparative Technical Guide
Executive Summary: The Chirality of Inhibition
Aminoglutethimide (AG) is a first-generation aromatase inhibitor historically used for the treatment of hormone-dependent breast cancer and Cushing’s syndrome. While clinically administered as a racemic mixture, the pharmacological activity is not equipotent between its enantiomers.
This guide objectively confirms that (R)-(+)-Aminoglutethimide is the primary pharmacophore responsible for aromatase (CYP19A1) inhibition, exhibiting a selectivity profile significantly superior to its (S)-(-)-enantiomer. However, the specificity of (R)-AG is not absolute; it retains inhibitory activity against the Cholesterol Side-Chain Cleavage enzyme (P450scc/CYP11A1), which defines its dose-limiting toxicity (adrenal insufficiency).
Key Technical Insight:
-
(R)-Aminoglutethimide: High-affinity Aromatase inhibitor (
~ 0.1–0.3 µM); Moderate P450scc inhibitor. -
(S)-Aminoglutethimide: Low-affinity inhibitor for both targets (approx. 30–40x less potent at Aromatase).[1]
-
Therapeutic Implication: The use of the racemate introduces a "silent" metabolic load via the (S)-isomer, which contributes to non-mechanism-based toxicity (e.g., CNS depression via the glutarimide moiety) without contributing significantly to estrogen suppression.
Mechanistic Specificity & Binding Kinetics[2]
To understand the specificity of this compound, one must analyze its interaction with the heme moiety of the cytochrome P450 enzymes.
Mode of Action
Aminoglutethimide binds to the active site of cytochrome P450 enzymes via a Type II binding mechanism . The exocyclic amino nitrogen atom coordinates directly with the heme iron (
-
Aromatization: Conversion of Androstenedione to Estrone (CYP19A1).
-
Side-Chain Cleavage: Conversion of Cholesterol to Pregnenolone (CYP11A1).[2]
Stereochemical Selectivity
The chiral center of aminoglutethimide (C-3 of the piperidinedione ring) dictates the orientation of the ethyl and p-aminophenyl groups relative to the heme porphyrin plane.
-
The (R)-Configuration: Aligns the p-aminophenyl group optimally with the hydrophobic pocket of CYP19A1, facilitating tight coordination with the heme iron.
-
The (S)-Configuration: Results in steric clash within the CYP19A1 active site, significantly increasing the
(reducing affinity).
Steroidogenesis Pathway Blockade
The following diagram illustrates the dual blockade points of Aminoglutethimide, highlighting the specificity window of the (R)-enantiomer.
Figure 1: Dual inhibition sites of Aminoglutethimide. The (R)-enantiomer shows high potency at CYP19A1 (Aromatase) and moderate potency at CYP11A1 (P450scc), creating a therapeutic window that the racemate obscures.
Comparative Performance Data
The following data aggregates historical kinetic studies comparing the enantiomers against the racemate and a third-generation reference (Letrozole).
Table 1: Inhibitory Constants (
| Compound | Target: Aromatase (CYP19A1) | Target: Desmolase (CYP11A1) | Selectivity Ratio (Desmolase/Aromatase) | Specificity Verdict |
| (R)-(+)-Aminoglutethimide | ~100 | High Specificity | ||
| (S)-(-)-Aminoglutethimide | ~5 | Low Specificity (Weak) | ||
| Racemic Aminoglutethimide | ~40 | Moderate (Diluted by S) | ||
| Letrozole (3rd Gen Reference) | No Inhibition (> 100 µM) | > 50,000 | Ultra-High Specificity |
Data Interpretation:
-
Potency Gap: The (R)-enantiomer is approximately 30–40 times more potent at inhibiting aromatase than the (S)-enantiomer [1, 5].
-
Off-Target Activity: While (R)-AG is also more potent than (S)-AG at inhibiting P450scc (approx. 2.5x difference), the affinity gap between Aromatase and P450scc for the (R)-isomer is much wider. This means (R)-AG can inhibit aromatase at concentrations that minimally affect adrenal steroidogenesis, whereas the racemate requires higher total doses that encroach upon the P450scc inhibition threshold [5].
Experimental Validation Protocol
To confirm the specificity of this compound in your laboratory, use the following Microsomal Spectral Binding Assay . This protocol distinguishes direct active-site binding (Type II spectrum) from non-specific interference.
Materials
-
Enzyme Source: Human Placental Microsomes (Rich in CYP19A1) and Bovine Adrenal Mitochondrial preparations (Rich in CYP11A1).
-
Compounds: Pure (R)-AG, Pure (S)-AG, and Racemic AG (Sigma-Aldrich or equivalent).
-
Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4) with 20% glycerol.
-
Instrument: Dual-beam UV-Vis Spectrophotometer.
Step-by-Step Workflow
-
Microsome Preparation: Thaw microsomes on ice. Dilute to a protein concentration of 1.0 mg/mL in phosphate buffer.
-
Baseline Correction: Place 1.0 mL of microsome suspension in both the sample and reference cuvettes. Record a baseline scan (350–500 nm).
-
Titration:
-
Add (R)-AG (dissolved in DMSO) to the sample cuvette in stepwise increments (0.1 µM to 100 µM).
-
Add an equal volume of pure DMSO to the reference cuvette to correct for solvent effects.
-
-
Spectral Recording: After each addition, record the difference spectrum.
-
Target Signal: Look for a Type II Difference Spectrum (Peak at ~425–430 nm, Trough at ~390–410 nm). This indicates nitrogen coordination with the heme iron.[3]
-
-
Data Analysis: Plot the change in absorbance (
) vs. concentration. Use a double-reciprocal (Lineweaver-Burk) plot to calculate the Spectral Dissociation Constant ( ), which approximates .
Validation Workflow Diagram
Figure 2: Workflow for validating the enantiomeric specificity of Aminoglutethimide using spectral binding constants.
References
-
Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Source: National Institutes of Health (PubMed) [Link] Key Finding: The dextrorotatory (R) enantiomer is ~38 times more potent than the levoenantiomer in inhibiting aromatization.
-
Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Source: National Institutes of Health (PubMed) [Link] Key Finding: Confirms Type II binding mechanism and correlation between spectral binding affinity and inhibitory activity.
-
Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of aminoglutethimide. Source: National Institutes of Health (PubMed) [Link] Key Finding: The (R)-enantiomer is 2.5 times more potent at P450scc than the (S)-enantiomer, but significantly less potent than it is at Aromatase.
-
Aminoglutethimide - Compound Summary. Source: PubChem [Link] Key Finding: Chemical structure and general pharmacological profile.
-
Basic studies on aminoglutethimide. Source: Cancer Research (via PubMed) [Link] Key Finding: Detailed kinetic analysis showing D(+)-AG (R) has a Ki 40x lower for aromatase than L(-)-AG, but only 2.5x lower for SCC.
Sources
Technical Comparison: (R)-Aminoglutethimide vs. Anastrozole in Research Studies
Executive Summary
This guide provides a technical analysis comparing (R)-Aminoglutethimide , the active enantiomer of the first-generation aromatase inhibitor, against Anastrozole , a third-generation non-steroidal inhibitor. While Anastrozole is the clinical gold standard for selective estrogen suppression, this compound remains a critical reference compound in steroidogenesis research due to its unique dual-inhibitory profile.
Key Distinction: Anastrozole is a highly selective nanomolar inhibitor of CYP19A1 (Aromatase). In contrast, this compound is a micromolar inhibitor that blocks both CYP19A1 and CYP11A1 (Cholesterol Side-Chain Cleavage enzyme), necessitating a nuanced understanding of its "dirty" pharmacological profile in experimental design.
Mechanistic Deep Dive
Binding Topology and Stereochemistry
Both compounds function as Type II ligands, binding competitively to the heme iron of the cytochrome P450 enzyme. However, their structural interaction defines their selectivity.
-
This compound: The (R)-enantiomer (D-isomer) is the biologically active component regarding aromatase inhibition, exhibiting approximately 40-fold greater potency than the (S)-enantiomer. It binds via its aniline nitrogen to the heme iron. However, its structural promiscuity allows it to also bind the heme of CYP11A1 (P450scc) , the enzyme responsible for converting cholesterol to pregnenolone.
-
Anastrozole: Contains a triazole ring that coordinates with the heme iron of CYP19A1 with high affinity. The surrounding benzylnitrile moiety fits precisely into the hydrophobic pocket of the aromatase active site, conferring extreme selectivity and preventing binding to other steroidogenic P450s.
Pathway Inhibition Logic
The following diagram illustrates the differential blockade points of the two compounds within the steroidogenesis pathway.
Figure 1: Differential blockade of steroidogenesis. (R)-AG inhibits the pathway at the entry point (CYP11A1) and the terminal step (CYP19A1), whereas Anastrozole selectively targets the terminal step.
Quantitative Performance Data
The following data aggregates findings from microsomal and cell-based assays. Note the orders-of-magnitude difference in potency.
| Feature | This compound | Anastrozole |
| Primary Target | CYP19A1 & CYP11A1 | CYP19A1 (Specific) |
| IC50 (Aromatase) | 10 - 20 µM | 15 - 30 nM |
| Ki (Aromatase) | ~0.7 µM | ~1 - 2 nM |
| Selectivity Ratio | Low (Hits Desmolase @ ~40 µM) | High (>1000-fold vs other P450s) |
| Binding Type | Reversible (Competitive) | Reversible (Competitive) |
| Chirality | Chiral (R-isomer is active) | Achiral |
| Cellular Potency | Low (Requires high dosage) | High (Effective at low doses) |
Experimental Implication: When using this compound in cell culture (e.g., MCF-7), researchers must use concentrations in the 10-50 µM range to observe effects, which introduces a high risk of off-target toxicity and non-specific steroid blockade. Anastrozole is effective in the low nanomolar range, minimizing these risks.
Experimental Protocols
The "Self-Validating" Tritiated Water Release Assay
This is the gold-standard method for measuring aromatase activity. It relies on the stoichiometry of the reaction: for every mole of estrogen formed from [1β-3H]-Androstenedione, one mole of tritiated water (3H2O) is released.
Why this protocol? It is direct, sensitive, and avoids the need to extract and separate steroid products, reducing error.
Workflow Diagram
Figure 2: Workflow for the Tritiated Water Release Assay.
Step-by-Step Methodology
-
Preparation: Isolate microsomes from JEG-3 cells or human placental tissue. Resuspend in phosphate buffer (pH 7.4).
-
Inhibitor Incubation:
-
Control: Vehicle only (DMSO < 0.1%).
-
Anastrozole Arm: Prepare serial dilutions (0.1 nM to 100 nM).
-
AG Arm: Prepare serial dilutions (1 µM to 100 µM). Note the concentration gap.
-
-
Substrate Addition: Add [1β-3H]-Androstenedione (final conc. ~50-100 nM) and NADPH generating system (1 mM NADPH).
-
Reaction: Incubate at 37°C for 30 minutes. Ensure the reaction remains linear (validate time/protein conc beforehand).
-
Termination: Stop reaction by adding chloroform. Vortex vigorously for 30 seconds to extract unreacted steroids into the organic phase.
-
Separation: Centrifuge at 3000 x g for 5 minutes. The aqueous top layer contains the released 3H2O.
-
Quantification: Aliquot the aqueous phase into scintillation fluid and count.
-
Validation: Use a "background" control (no NADPH) to subtract non-enzymatic tritium release.
MCF-7 Cell Proliferation Assay
A functional readout for estrogen-dependent growth inhibition.
-
Cell Seeding: Seed MCF-7 cells in phenol-red-free media with charcoal-stripped FBS (to remove endogenous steroids).
-
Stimulation: Add Testosterone (1 nM) to provide a substrate for intracellular aromatase to convert to Estradiol.
-
Treatment: Treat with Anastrozole (1-100 nM) or (R)-AG (10-50 µM).
-
Readout: Measure cell viability via MTT or ATP luminescence after 5-7 days.
-
Causality Check: If cells die without Testosterone addition, the drug is cytotoxic, not mechanistic. (R)-AG at >100 µM often shows non-specific cytotoxicity.
-
Research Utility & Selection Guide
| Research Goal | Recommended Compound | Rationale |
| Pure Aromatase Knockdown | Anastrozole | High specificity ensures observed phenotype is solely due to estrogen deprivation, not adrenal suppression. |
| Adrenal/Steroid Blockade | This compound | Useful if the goal is to study the effects of broader steroidogenesis inhibition (blocking both mineralocorticoids and estrogens). |
| Structural Biology | Both | Comparing the binding modes of the "loose" AG fit vs. the "tight" Anastrozole fit provides insights into active site plasticity. |
| Historical Comparison | This compound | Necessary when replicating or benchmarking against studies from the 1980s/90s. |
Expert Insight: In modern drug discovery, this compound is rarely used as a lead compound due to its poor selectivity profile. However, it serves as an excellent "positive control" for lack of selectivity when developing novel, highly specific inhibitors.
References
-
Santen, R. J., et al. "Aminoglutethimide inhibits extraglandular estrogen production in postmenopausal women with breast carcinoma." The Journal of Clinical Endocrinology & Metabolism, 47.6 (1978): 1257-1265. Link
-
Geisler, J., et al. "Influence of anastrozole (Arimidex), a selective, non-steroidal aromatase inhibitor, on in vivo aromatisation and plasma oestrogen levels in postmenopausal women with breast cancer." British Journal of Cancer, 74.8 (1996): 1286-1291. Link
-
Graves, P. E., & Salhanick, H. A. "Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of aminoglutethimide." Endocrinology, 105.1 (1979): 52-57. Link
-
Bhatnagar, A. S., et al. "Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor." Journal of Steroid Biochemistry and Molecular Biology, 37.6 (1990): 1021-1027. Link
-
Simpson, E. R., et al. "Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis." Endocrine Reviews, 15.3 (1994): 342-355. Link
Safety Operating Guide
Operational Guide: Proper Disposal of (R)-Aminoglutethimide
Executive Summary: The "Invisible" Hazard
While many researchers treat (R)-Aminoglutethimide similarly to general organic reagents, its biological activity as a potent aromatase inhibitor demands a higher tier of waste management. Unlike common solvents or buffers, this compound acts as an endocrine disruptor. Improper disposal (e.g., drain pouring or general trash) can lead to bioactive contamination in municipal water systems, which standard treatment plants are not designed to filter.
Critical Directive: All waste streams containing this compound must be classified as Non-RCRA Hazardous Pharmaceutical Waste (at minimum) and routed for high-temperature incineration .
Compound Identity & Hazard Profile
Effective disposal begins with accurate identification. The (R)-enantiomer is the pharmacologically active form responsible for aromatase inhibition, making it more biologically potent than the racemate.
| Parameter | Specification |
| Chemical Name | (R)-(+)-Aminoglutethimide |
| CAS Number (R-Isomer) | 55511-44-9 (Note: Racemate is 125-84-8) |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Physical State | White to creamy white crystalline powder |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in water |
| Key Hazards (GHS) | H360F (May damage fertility), H302 (Harmful if swallowed), H319 (Eye Irritation) |
| RCRA Status | Not P-listed or U-listed .[1][2][3] Classified as "Characteristic" or "State-Regulated" waste depending on jurisdiction. |
Operational Disposal Protocol
This protocol ensures "Cradle-to-Grave" compliance. The objective is total destruction of the steroidogenesis-inhibiting pharmacophore via incineration.
Waste Segregation Logic
Do not mix this compound with oxidizers or strong acids in the waste stream, as this can generate hazardous byproducts before incineration.
Figure 1: Decision logic for segregating this compound waste streams. Note that "Black Bin" is the industry standard for hazardous pharmaceutical waste.
Step-by-Step Disposal Procedures
A. Solid Waste (Powder & Contaminated Debris)
-
Collection: Place all weigh boats, contaminated gloves, and paper towels into a sealable polyethylene bag (minimum 2 mil thickness).
-
Labeling: Label the bag clearly: "Contains this compound – Reproductive Toxin."
-
Disposal: Transfer the sealed bag into the laboratory's designated Hazardous Pharmaceutical Waste Container (often a black or blue drum, distinct from biohazard red bags).
B. Liquid Waste (Stock Solutions & HPLC Effluent)
-
Container: Use a compatible HDPE or glass container.
-
Compatibility: Ensure the liquid waste container does not contain strong oxidizers (e.g., Nitric Acid) to prevent exothermic reactions.
-
Labeling: Attach a hazardous waste tag listing constituents and percentages (e.g., "Methanol 90%, this compound <1%").
-
Prohibition: NEVER pour down the sink. The compound is stable in water and will pass through municipal filtration.
C. Empty Containers (Vials)
-
P-List Exemption? Since this compound is not P-listed (acutely hazardous), triple-rinsing is technically sufficient to render the vial "RCRA empty."
-
Best Practice: However, due to the reproductive toxicity, treat empty vials as hazardous waste . Do not attempt to wash and reuse. Discard the entire vial into the hazardous waste or sharps container.
Spill Management & Decontamination
Accidental release of the powder poses an inhalation risk. The (R)-isomer's potency means even small dust amounts can be biologically significant.
Deactivation Chemistry
While incineration is for final disposal, surface decontamination requires chemical oxidation.
-
Agent: 10% Sodium Hypochlorite (Fresh Bleach Solution).
-
Mechanism: Oxidative cleavage of the aminophenyl group and the glutarimide ring, rendering the molecule pharmacologically inactive.
Spill Response Workflow
Figure 2: Immediate response protocol for this compound spills.
Regulatory Compliance & Documentation
Why isn't it RCRA Listed?
The EPA's P and U lists (40 CFR 261.[4][5]33) were established decades ago and do not include many modern or specific enantiomeric drugs. However, under the General Duty Clause , laboratories are required to recognize known hazards.
-
Waste Code Assignment: If your institution requires a code for the manifest, use "Non-RCRA Regulated Hazardous Waste" or the state-specific code for pharmaceutical waste (e.g., California's Code 352 ).
-
Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (Aminoglutethimide)."[2][3][4][6][7][8][9][10][11][12][13]
Verification Checklist
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[14][15][16] Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[Link]
-
PubChem. Compound Summary for CID 2145: Aminoglutethimide.[12][13] National Library of Medicine. [Link]
Sources
- 1. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 2. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. epa.gov [epa.gov]
- 6. Liquid chromatographic separation and measurement of optical isomers of aminoglutethimide and its acetyl metabolite in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. (R)-(+)-氨鲁米特 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of aminoglutethimide enantiomers in pharmaceutical formulations by capillary electrophoresis using methylated-beta-cyclodextrin as a chiral selector and computational calculation for their respective inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The absolute configuration of the enantiomers of glutethimide and aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 13. Aminoglutethimide | CAS:125-84-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. cdc.gov [cdc.gov]
- 15. malsparo.com [malsparo.com]
- 16. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
Operational Safety Guide: Handling (R)-Aminoglutethimide in the Research Laboratory
Executive Summary & Hazard Mechanism
Warning: Reproductive Toxicant (Category 1A/1B) [1]
(R)-Aminoglutethimide is not merely a chemical reagent; it is a potent bioactive inhibitor of enzymatic steroidogenesis.[2][1][3] While the racemate is historically known, the (R)-enantiomer is the primary driver of aromatase (CYP19A1) inhibition [1].[1]
The Mechanistic Hazard: The safety protocol for this compound is dictated by its mechanism of action.[1] this compound blocks the conversion of cholesterol to pregnenolone (via CYP11A1/P450scc) and the aromatization of androgens to estrogens [2].[2][1]
-
Why this matters for safety: Inadvertent exposure—even at micro-gram levels—can systemically disrupt endocrine function.[2][1] For researchers of childbearing potential, this presents a critical risk of reproductive toxicity and teratogenicity (H360F).[2][1]
Core Directive: Treat all powders and solutions as if they have high skin permeability and 100% bioavailability.[2][1]
Risk Assessment & PPE Matrix
Do not rely on generic "safety gear."[2][1] Select Personal Protective Equipment (PPE) based on the state of matter and the potential for aerosolization.[1]
H-Code Reference
The Protection Matrix
| PPE Component | Specification (Standard) | Rationale for this compound |
| Primary Gloves | Nitrile (0.11mm / 4-5 mil) (ASTM D6319) | Acts as the "skin" layer.[2][1] Provides tactile sensitivity for delicate weighing.[2][1] |
| Secondary Gloves | Nitrile (Extended Cuff) (ASTM F739) | The "barrier" layer.[1] Must overlap the gown cuff to prevent wrist exposure.[2][1] Latex is NOT recommended due to variable permeation rates for organic solids.[2][1] |
| Respiratory | N95 (Minimum) (NIOSH 42 CFR 84) | Mandatory if weighing powder outside a glovebox.[1] However, a Fume Hood or BSC is the primary control; the mask is backup.[2][1] |
| Body Protection | Tyvek® / Polyethylene Gown (Closed Front, Elastic Cuffs) | Cotton lab coats are porous sponges for hazardous dust.[2][1] Non-woven fabrics prevent particulate embedding.[2][1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for powders that can drift behind the lens.[2][1] |
PPE Selection Logic (Decision Tree)
This logic gate ensures you are not over-encumbered for minor tasks nor under-protected for high-risk manipulations.[2][1]
Figure 1: Decision logic for selecting PPE based on physical state and procedural risk.
Operational Protocol: The "Safe Loop"
Safety is a loop: Preparation
Phase A: Donning (Pre-Entry)[1]
-
Inspection: Check gown for tears and gloves for pinholes (inflate them with air).[2][1]
-
Order of Operations:
Phase B: Manipulation (The Critical Zone)
-
Static Control: this compound powder is often static.[2][1] Use an anti-static gun or a polonium strip near the balance.[2][1] Do not use compressed air, which disperses the toxin.[2][1]
-
Solvent Trap: If dissolving, add solvent slowly to the powder to prevent "puffing."[2][1]
-
Double Containment: Transport all weighed vials inside a secondary plastic container or Ziploc bag.
Phase C: Doffing (The Exit Strategy)
-
The "Beak" Method: Pinch the outside of the outer glove near the wrist. Peel downwards, turning it inside out.[2][1] Ball it into the remaining gloved hand. Slide a finger under the second glove and peel off.[2][1]
-
Wash: Immediately wash hands with soap and cool water (warm water opens pores) for 20 seconds.[1]
Workflow Visualization
Figure 2: Sequential workflow ensuring containment from start to finish.[2][1]
Disposal & Decontamination[7][8][9][10][11]
Logistical Rule: Never dispose of this compound in general trash or standard chemical waste.[2][1]
| Waste Stream | Item Description | Disposal Method |
| Trace Contaminated | Gloves, paper towels, weigh boats.[2][1] | Yellow/Black Bin (Trace Chemo/Hazardous Drug Waste).[2][1] Incineration required. |
| Bulk Waste | Expired stock, unused solutions (>3%).[2][1][7] | Hazardous Pharmaceutical Waste . Must be segregated for high-temp incineration.[2][1] |
| Sharps | Needles/Syringes used with solution.[2][1][8] | Hard-shell Sharps Container labeled "Cytotoxic/Hazardous."[2][1] |
Decontamination Protocol:
-
Surface Deactivation: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) to oxidize the amine group.[2][1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2][1][9] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[2][1] [Link][1]
-
PubChem. (n.d.).[2][1] Aminoglutethimide Compound Summary. National Library of Medicine.[2][1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][1] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. [Link][2][1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. safety.rochester.edu [safety.rochester.edu]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
